molecular formula C9H14O3 B11914103 (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Cat. No.: B11914103
M. Wt: 170.21 g/mol
InChI Key: FFGZPNNLXMQFMO-MRVPVSSYSA-N
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Description

(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(3S)-1,4-dioxaspiro[4.5]decane-3-carbaldehyde

InChI

InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2/t8-/m1/s1

InChI Key

FFGZPNNLXMQFMO-MRVPVSSYSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@H](O2)C=O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C=O

Origin of Product

United States

Foundational & Exploratory

Chemical properties of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde , a critical chiral building block in asymmetric synthesis.

Executive Summary

(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (also known as 2,3-O-cyclohexylidene-L-glyceraldehyde ) is a protected form of L-glyceraldehyde. It serves as a versatile "chiral pool" intermediate for the synthesis of complex pharmaceutical targets, including antivirals, antibiotics, and polyketides.

Distinguished by its rigid cyclohexylidene protecting group, this molecule offers superior crystallinity and acid stability compared to its isopropylidene analog (glyceraldehyde acetonide). Its C2 chiral center directs nucleophilic attack with high diastereoselectivity, making it indispensable for installing new stereocenters in drug discovery campaigns.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

This compound is the (S)-enantiomer , derived stereochemically from L-glyceraldehyde (or L-ascorbic acid). Note that the (R)-enantiomer (CAS 78008-36-3) is derived from D-mannitol.

PropertyData
IUPAC Name (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
Common Synonyms 2,3-O-Cyclohexylidene-L-glyceraldehyde; L-Cyclohexylideneglyceraldehyde
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Physical State Colorless to pale yellow liquid (can solidify at low temps)
Boiling Point ~80–85 °C at 0.5 mmHg (extrapolated from R-isomer)
Density 1.11 g/mL
Chirality (S)-configuration at C2
Optical Rotation

(c=1, Benzene) [Note: Value is inverse of R-isomer]
Solubility Soluble in DCM, THF, EtOAc, Ethanol; sparingly soluble in water

Synthetic Production Routes

While the (R)-isomer is commonly synthesized from D-mannitol, the (S)-isomer is most efficiently produced from L-Ascorbic Acid (Vitamin C) or L-Serine. The L-Ascorbic acid route is preferred for scale-up due to the low cost of the starting material.

Route A: Oxidative Cleavage of L-Ascorbic Acid Derivative

This route avoids expensive L-mannitol.

  • Protection: L-Ascorbic acid is treated with cyclohexanone in the presence of acid (e.g., p-TsOH) to form the 5,6-O-cyclohexylidene acetal.

  • Oxidative Cleavage: The protected ascorbate is treated with Sodium Periodate (NaIO₄) or Lead Tetraacetate (Pb(OAc)₄). This cleaves the C4-C5 bond, releasing the chiral aldehyde directly.

Route B: From L-Mannitol (Classical)
  • Bis-Ketalization: L-Mannitol is reacted with cyclohexanone/H⁺ to form 1,2:5,6-di-O-cyclohexylidene-L-mannitol.

  • Glycol Cleavage: The remaining C3-C4 diol is cleaved using NaIO₄ in aqueous THF, yielding two equivalents of the target aldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow Start L-Ascorbic Acid (Cheap Chiral Pool) Step1 Ketalization (Cyclohexanone, p-TsOH) Start->Step1 Inter 5,6-O-Cyclohexylidene- L-Ascorbic Acid Step1->Inter Step2 Oxidative Cleavage (NaIO4, pH 5-6) Inter->Step2 Product (S)-1,4-Dioxaspiro[4.5] decane-2-carbaldehyde Step2->Product C4-C5 Bond Scission

Caption: Synthesis of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde from L-Ascorbic Acid.

Chemical Reactivity Profile

The reactivity of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is dominated by the electrophilic aldehyde and the steric influence of the adjacent dioxolane ring.

Stereoselective Nucleophilic Addition

When nucleophiles (Grignard reagents, organolithiums, enolates) attack the aldehyde, the Felkin-Anh model predicts the major diastereomer.

  • Mechanism: The nucleophile attacks the carbonyl carbon from the trajectory that minimizes steric clash with the bulky cyclohexylidene group.

  • Outcome: This typically yields the "anti" product (relative to the ring oxygen) with high diastereoselectivity (dr > 90:10).

  • Chelation Control: If Lewis acidic metals (e.g., TiCl₄, Zn²⁺) are used, the ring oxygen can chelate with the carbonyl oxygen, reversing selectivity to favor the "syn" product (Cram-chelate model).

Olefination Reactions

The aldehyde undergoes Wittig and Horner-Wadsworth-Emmons (HWE) reactions to form chiral allylic alcohols or esters.

  • Z-Selectivity: Use Still-Gennari reagents.

  • E-Selectivity: Use stabilized ylides or standard HWE phosphonates.

  • Note: Epimerization at the

    
    -carbon is a risk under strongly basic conditions. Use mild bases like LiHMDS at -78°C or Masamune-Roush conditions (LiCl/DBU).
    
Stability vs. Isopropylidene (Acetonide)

The cyclohexylidene group confers distinct advantages over the common dimethyl acetonide:

  • Hydrophobicity: Increases solubility in non-polar organic solvents.

  • Acid Stability: Approximately 1.5x to 2x more stable towards acidic hydrolysis than the isopropylidene acetal. This allows for selective deprotection of other acid-labile groups (e.g., TBDMS ethers) in the presence of the cyclohexylidene ring.

Stereoselectivity Model Diagram

Felkin_Anh Aldehyde (S)-Aldehyde (Reactive Electrophile) TS Felkin-Anh Transition State (Nu attacks anti to C-O bond) Aldehyde->TS Steric Control Reagent Nucleophile (Nu-) (Grignard / Enolate) Reagent->TS Product Major Diastereomer (Anti-Alcohol) TS->Product High dr (>9:1)

Caption: Felkin-Anh control dictates the stereochemical outcome of nucleophilic addition.

Applications in Drug Discovery

This intermediate is a scaffold for "Chiral Pool Synthesis," where the inherent chirality of nature (L-Ascorbic acid) is transferred to the drug target.

  • Antivirals: Synthesis of nucleoside analogs where the dioxolane ring mimics the ribose sugar.

  • Macrolides: Construction of polypropionate segments in antibiotics (e.g., Erythromycin analogs) via iterative aldol reactions.

  • Phospholipids: Synthesis of chiral glycerol-based lipids for mRNA delivery formulations (LNPs).

Handling & Storage Protocols

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

  • Purification: Distillation in vacuo is possible but risks polymerization. Flash chromatography on silica gel (neutralized with 1% Et₃N) is recommended to prevent acid-catalyzed deprotection or epimerization.

  • Solvent Compatibility: Avoid protic solvents with strong acids. Stable in DCM, THF, Toluene, and DMF.

References

  • Hubschwerlen, C. (1986). Synthesis of L-glyceraldehyde acetonide from L-ascorbic acid. Synthesis, 1986(11), 962-964. Link

  • Jurczak, J., Pikul, S., & Bauer, T. (1986). (R)- and (S)-2,3-O-isopropylideneglyceraldehyde in stereoselective organic synthesis. Tetrahedron, 42(2), 447-488. Link

  • Schmid, C. R., & Bryant, J. D. (1991). D-Mannitol in Organic Synthesis: 2,3-O-Isopropylidene-D-glyceraldehyde.[1][2] Organic Syntheses, 72, 6. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data on cyclohexylidene acetals). Link

Sources

An In-depth Technical Guide to (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern pharmaceutical development, the three-dimensional architecture of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in its biological activity.[1][2] Living systems, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with drug molecules. Consequently, one enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[3] This underscores the critical need for enantiomerically pure compounds in drug discovery and development.[1][2]

Chiral building blocks, which are enantiomerically pure small molecules, serve as foundational scaffolds for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][4] Among these, (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde stands out as a versatile and valuable synthon. Its rigid spirocyclic core and reactive aldehyde functionality provide a unique platform for the construction of diverse and intricate molecular architectures with precise stereochemical control.

This technical guide provides a comprehensive overview of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, from its fundamental properties and synthesis to its strategic applications in asymmetric synthesis and drug development.

Core Compound Profile: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

While a specific CAS number for the (S)-enantiomer is not consistently reported in major chemical databases, it is unequivocally defined as the enantiomer of (R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde , which has the CAS number 78008-36-3 .[5][6]

Table 1: Compound Identification and Key Synonyms

PropertyInformation
IUPAC Name (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
CAS Number Not explicitly assigned; enantiomer of CAS 78008-36-3
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol [5]
Synonyms (S)-2,3-O-Cyclohexylidene-glyceraldehyde; 2,3-O-Cyclohexylidene-L-glyceraldehyde

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to light yellow liquid (inferred from (R)-enantiomer)[5]
Density ~1.11 g/mL (inferred from (R)-enantiomer)[5]
Optical Rotation Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. The (R)-enantiomer has a reported [α]/D of 60±10° in chloroform.[7]

Spectroscopic data for the (S)-enantiomer are expected to be identical to those of the (R)-enantiomer, with the exception of analyses involving chiral media.

Synthesis of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde: A Chiral Pool Approach

The most direct and efficient synthesis of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde utilizes the "chiral pool" strategy, starting from the readily available and inexpensive L-glyceraldehyde. The synthesis involves the protection of the diol functionality of L-glyceraldehyde as a cyclohexylidene ketal.

G cluster_0 Synthesis Workflow L-Glyceraldehyde L-Glyceraldehyde Reaction Acid-catalyzed Ketalization L-Glyceraldehyde->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Product (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde Reaction->Product G cluster_1 Role in Asymmetric Synthesis Start (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde Reaction_Types C-C Bond Forming Reactions Start->Reaction_Types Wittig Wittig/HWE Reaction_Types->Wittig Aldol Aldol Addition Reaction_Types->Aldol Grignard Grignard/Organolithium Addition Reaction_Types->Grignard Reductive_Amination Reductive Amination Reaction_Types->Reductive_Amination Intermediates Chiral Intermediates Wittig->Intermediates Aldol->Intermediates Grignard->Intermediates Reductive_Amination->Intermediates API Active Pharmaceutical Ingredients (APIs) Intermediates->API

Sources

Literature review of cyclohexylidene-protected chiral aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Laboratory Guide Subject: Synthesis, Stability, and Stereoselective Applications of 2,3-O-Cyclohexylidene-D-glyceraldehyde Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemists

Executive Summary: The Case for Cyclohexylidene

In the realm of chiral pool synthesis, 2,3-O-isopropylidene-D-glyceraldehyde (glyceraldehyde acetonide) is the ubiquitous standard. However, experienced practitioners often encounter its limitations: volatility, instability upon storage, and occasional lack of rigid stereocontrol.

This guide focuses on its robust analogue: 2,3-O-cyclohexylidene-D-glyceraldehyde .[1][2] By replacing the dimethyl acetal with a cyclohexylidene spiro-cycle, researchers gain three critical advantages:

  • Enhanced Lipophilicity: Facilitates non-polar extraction and purification of polar intermediates.

  • Crystallinity: Unlike the acetonide oil, precursors (like the di-protected mannitol) are often crystalline solids, allowing purification by recrystallization rather than chromatography.

  • Rigid Steric Bulk: The chair conformation of the cyclohexyl ring exerts distinct steric pressure, often enhancing facial selectivity in nucleophilic additions.

Synthetic Access & Validation

The most reliable route to this building block utilizes D-Mannitol. This protocol is designed to be self-validating : visual cues (solubility changes) and phase behavior confirm progress without constant sampling.

The "Mannitol-Cleavage" Workflow

The synthesis proceeds in two stages: bis-protection of mannitol, followed by oxidative cleavage.

SynthesisWorkflow Mannitol D-Mannitol (Polar Solid) Protection Bis-Protection (Cyclohexanone/BF3) Mannitol->Protection DMSO, RT Intermediate 1,2:5,6-Di-O-cyclohexylidene -D-mannitol (Crystalline Solid) Protection->Intermediate Precipitation Cleavage Oxidative Cleavage (NaIO4/Ether/Water) Intermediate->Cleavage Phase Transfer Product 2,3-O-cyclohexylidene -D-glyceraldehyde (Oil/Unstable) Cleavage->Product Immediate Use

Figure 1: Streamlined synthesis workflow from D-Mannitol to the target aldehyde.

Validated Protocol: Preparation of 2,3-O-Cyclohexylidene-D-glyceraldehyde

Based on the optimized Organic Syntheses procedure (Dhatrak et al., 2022).

Step A: 1,2:5,6-Di-O-cyclohexylidene-D-mannitol

Mechanism: Acid-catalyzed transacetalization. Reagents: D-Mannitol (1.0 eq), Cyclohexanone (2.2 eq), Triethyl orthoformate (0.3 eq), BF3·OEt2 (cat), DMSO.

  • Setup: Charge a flask with DMSO and D-Mannitol. The mixture will be a turbid suspension.

  • Addition: Add cyclohexanone and triethyl orthoformate. Then, slowly add BF3[2]·OEt2 via syringe.

  • Self-Validation (Visual): Over 24 hours, the turbid suspension will clarify into a transparent solution as the polar mannitol converts to the lipophilic acetal.

  • Workup: Neutralize with saturated NaHCO3. Pour into water. The product precipitates as a white solid.[2]

  • Purification: Recrystallize from ethanol/water.

    • Checkpoint: MP should be 103–105 °C.

Step B: Oxidative Cleavage (The Aldehyde Generation)

Mechanism: Malaprade oxidation. Reagents: Di-protected mannitol (Step A), NaIO4 (1.3 eq), Ether, Water, TBAB (cat).

  • Setup: Dissolve NaIO4 in water. Add ether and the di-protected mannitol.[1][2]

  • Phase Transfer: Add Tetrabutylammonium bromide (TBAB).

  • Self-Validation (TLC): Monitor TLC (Hexane/EtOAc 7:3). The starting material spot (

    
    ) will disappear, replaced by the aldehyde spot (
    
    
    
    ). Stain with KMnO4 (aldehyde oxidizes instantly).
  • Isolation: Separate organic layer, dry over MgSO4, and concentrate carefully (aldehyde is volatile).

  • Storage: Do not store. Use immediately. If necessary, store as a frozen benzene solution.

Chemo-Physical Profile & Stability

Why choose cyclohexylidene over the standard acetonide? The decision often rests on hydrolytic stability and handling properties.

FeatureIsopropylidene (Acetonide)CyclohexylideneImplication
Physical State Oil (usually)Solid (Precursor)Cyclohexylidene precursors are easier to purify (recrystallization).
Lipophilicity ModerateHighCyclohexylidene derivatives extract easily into non-polar solvents (Hexane/Et2O).
Acid Stability Low (

)
Moderate (

)
Comparable kinetic rates, but cyclohexylidene withstands slightly longer exposure to acidic silica gel.
Steric Bulk Medium (Methyl groups)High (Chair ring)Cyclohexylidene offers tighter "pockets" for stereocontrol.

Data Note: While hydrolysis rates (


) are similar, the practical stability differs. The hydrophobicity of the cyclohexyl group often shields the acetal from aqueous acid attack in biphasic systems better than the methyl groups of an acetonide.

Stereoselective Reactivity

The primary value of this aldehyde is its ability to transfer chirality to new carbon-carbon bonds.[3] The stereochemical outcome is dictated by the interplay between the Felkin-Anh model and Chelation Control .

Nucleophilic Addition Models

The cyclohexylidene ring locks the C2-C3 bond rotation more rigidly than an acetonide.

Stereocontrol Aldehyde 2,3-O-Cyclohexylidene -D-glyceraldehyde Reagent Nucleophile (Nu-M) Aldehyde->Reagent Chelation Chelation Control (M = Mg, Zn, Ti) Nu attacks 'syn' to Oxygen Reagent->Chelation Lewis Acid Present Felkin Felkin-Anh Control (M = Li, Si, K) Nu attacks 'anti' to Oxygen Reagent->Felkin No Chelation SynProduct Syn-Diol Derivative (Anti-Felkin) Chelation->SynProduct AntiProduct Anti-Diol Derivative (Felkin Product) Felkin->AntiProduct

Figure 2: Decision matrix for stereochemical outcomes based on metal cation choice.

Strategic Applications[4]
  • Wittig/HWE Olefination:

    • Reaction with stabilized ylides yields

      
      -unsaturated esters exclusively in the E-geometry. The cyclohexylidene group is stable to the basic conditions (NaH, LiHMDS) required for ylide generation.
      
    • Application: Synthesis of sphingosine derivatives.

  • Grignard Additions (Chelation):

    • Using VinylMgBr in the presence of

      
       or using the Grignard alone (Mg acts as chelator) typically favors the syn-product (relative to the ring oxygen), leading to anti-diol relationships upon deprotection.
      
    • Ref: Synthesis of Goniothalesdiol A (Jurczak group).

  • Indium-Mediated Allylation:

    • Allylation in aqueous media often proceeds with high anti-diastereoselectivity (Felkin-Anh), providing access to homoallylic alcohols.

References

  • Dhatrak, N. R., Jagtap, A. B., & Shinde, T. N. (2022).[1][2] Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde.[1][2][4][5][6] Organic Syntheses, 99, 363-380.[2] [Link]

  • Schmid, H., & Karrer, P. (1949). Action of sodium periodate on some cyclohexylidene-derivatives of sugars. Helvetica Chimica Acta.
  • Kiyotsuka, Y., et al. (2009).[7] (R)-2,3-O-Cyclohexylideneglyceraldehyde, a Versatile Intermediate for Asymmetric Synthesis.[1][2][7] The Journal of Organic Chemistry, 74(16), 5975-5982.[7] [Link]

  • Katajisto, J., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 746–753. (Kinetic stability data). [Link]

Sources

The Chiral Synthon: A Technical Guide to the Applications of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, more commonly known in the scientific literature as (R)-2,3-O-cyclohexylidene-D-glyceraldehyde, stands as a cornerstone chiral building block in modern asymmetric synthesis. Its rigid spiroketal framework, derived from D-mannitol, provides a predictable platform for stereocontrolled transformations, making it an invaluable intermediate in the synthesis of complex, biologically active molecules. This in-depth technical guide explores the synthesis, key reactions, and strategic applications of this versatile aldehyde, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging its synthetic potential. We will delve into the mechanistic underpinnings of its high diastereoselectivity in nucleophilic additions, provide detailed experimental protocols for its use in Wittig and nitroaldol reactions, and showcase its successful application in the total synthesis of natural products.

Introduction: The Strategic Advantage of a Conformationally-Restricted Chiral Aldehyde

The quest for enantiomerically pure compounds is a central theme in pharmaceutical and agrochemical research, as the stereochemistry of a molecule is often intrinsically linked to its biological activity. (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde has emerged as a powerful tool in this pursuit due to its unique structural features. The spirocyclic ketal, formed from the protection of two hydroxyl groups of a glyceraldehyde precursor with cyclohexanone, imparts significant conformational rigidity. This rigidity is the key to its utility, as it creates a well-defined steric environment around the aldehyde functionality, allowing for highly predictable facial selectivity in a variety of carbon-carbon bond-forming reactions.[1]

This guide will provide a detailed exploration of the following aspects of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde:

  • Stereoselective Synthesis: A reliable and scalable synthesis of the title compound from a readily available chiral pool starting material.

  • Key Transformations: In-depth analysis of its reactivity in fundamental organic reactions, including nucleophilic additions, the Wittig reaction, and the Henry (nitroaldol) reaction.

  • Predicting Stereochemical Outcomes: A discussion of the theoretical models, such as the Felkin-Anh model, that rationalize the high diastereoselectivity observed in its reactions.

  • Applications in Total Synthesis: Case studies demonstrating the strategic deployment of this chiral aldehyde in the synthesis of complex natural products.

Synthesis of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

The most common and efficient route to (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde begins with the readily available and inexpensive D-mannitol. The synthesis involves two key steps: the protection of the diols and the subsequent oxidative cleavage of the central C-C bond.

Synthesis Workflow

D_Mannitol D-Mannitol Di_O_cyclohexylidene_D_mannitol 1,2:5,6-Di-O-cyclohexylidene-D-mannitol D_Mannitol->Di_O_cyclohexylidene_D_mannitol Cyclohexanone, BF3·OEt2, DMSO Target_Aldehyde (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde Di_O_cyclohexylidene_D_mannitol->Target_Aldehyde NaIO4, H2O, Et2O

Caption: Synthesis of the target aldehyde from D-Mannitol.

Experimental Protocol: Synthesis of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

This two-step procedure is adapted from a reliable method published in Organic Syntheses.[2]

Step 1: Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol

  • To a stirred solution of D-mannitol (12 g, 65.9 mmol) in DMSO (17 mL) at room temperature, add cyclohexanone (15 mL, 145 mmol) and triethyl orthoformate (3.3 mL, 19.8 mmol).

  • Carefully add boron trifluoride etherate (0.7 mL, 5.7 mmol) to the mixture.

  • Stir the reaction at room temperature for 24 hours, during which the initial turbidity will dissipate, resulting in a clear solution.

  • Neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Add distilled water (150 mL) and allow the product to precipitate over 30 minutes.

  • Collect the white precipitate by filtration, wash with water, and dry to afford 1,2:5,6-Di-O-cyclohexylidene-D-mannitol.

Step 2: Oxidative Cleavage to (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

  • In a round-bottomed flask, dissolve sodium periodate (3.25 g, 15.19 mmol) in distilled water (30 mL).

  • Add diethyl ether (50 mL) to the flask, followed by the 1,2:5,6-di-O-cyclohexylidene-D-mannitol (4 g, 11.68 mmol) from the previous step.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • The aldehyde is often used immediately in the next step due to its potential for instability upon prolonged storage.[2]

Key Applications in Stereoselective Reactions

The aldehyde functionality of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a versatile handle for a multitude of carbon-carbon bond-forming reactions. The inherent chirality and conformational rigidity of the spiroketal moiety exert a profound influence on the stereochemical course of these reactions.

Diastereoselective Nucleophilic Additions: The Felkin-Anh Model in Action

Nucleophilic additions to the carbonyl group of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde proceed with a high degree of diastereoselectivity. This selectivity can be rationalized by the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on chiral aldehydes.[3][4][5]

The Causality Behind the Selectivity:

The Felkin-Anh model posits that the lowest energy transition state is achieved when the largest substituent at the α-carbon is oriented perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), avoiding steric clash with the largest and medium-sized substituents.[6] In the case of our aldehyde, the spiroketal ring constitutes the largest group.

cluster_0 Felkin-Anh Model for Nucleophilic Addition Aldehyde  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your-image-here.png"/>TD>TR><TR><TD>(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehydeTD>TR>TABLE> Transition_State  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your-image-here.png"/>TD>TR><TR><TD>Favored Transition StateTD>TR>TABLE> Aldehyde->Transition_State Nucleophilic Attack Product  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your-image-here.png"/>TD>TR><TR><TD>Major Diastereomer (anti)TD>TR>TABLE> Transition_State->Product

Caption: Felkin-Anh model predicting the anti-diastereomer.

Experimental Protocol: Diastereoselective Allylation

A representative procedure for the diastereoselective addition of an allyl group is the synthesis of a key intermediate for Goniothalesdiol A.

  • To a vigorously stirred mixture of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (5.0 g, 29.41 mmol), zinc dust (3.73 g, 58.82 mmol), and a saturated aqueous solution of NH4Cl (15 mL) in THF (50 mL) at 10 °C, add allyl bromide (4.96 mL, 58.82 mmol) dropwise over 30 minutes.

  • Stir the mixture for 4 hours at ambient temperature.

  • Filter the reaction mixture and wash the precipitate with chloroform.

  • Separate the aqueous layer, treat with 5% HCl to dissolve any suspended solids, and extract with chloroform.

  • Combine the organic layers, wash with 10% NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography (EtOAc-hexane, 1:9) to afford the anti-homoallylic alcohol.

ReactionNucleophileDiastereomeric Ratio (anti:syn)Yield (%)Reference
AllylationAllyl-ZnBr94:691
PropargylationPropargyl-ZnBrHighGood[7]
GrignardPhMgBr-59[4]
The Wittig Reaction: Controlling Alkene Geometry

The Wittig reaction provides a powerful method for converting aldehydes into alkenes.[8] The stereochemical outcome (E/Z selectivity) of the Wittig reaction with (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is dependent on the nature of the phosphorus ylide employed.

  • Non-stabilized ylides (e.g., those derived from alkyl halides) typically lead to the formation of the (Z)-alkene as the major product.[9]

  • Stabilized ylides (e.g., those containing an electron-withdrawing group like an ester) generally favor the formation of the (E)-alkene.[9]

Aldehyde (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde Z_Alkene (Z)-Alkene Aldehyde->Z_Alkene Wittig Reaction E_Alkene (E)-Alkene Aldehyde->E_Alkene Wittig Reaction Non_Stabilized_Ylide Non-Stabilized Ylide (Ph3P=CHR) Non_Stabilized_Ylide->Z_Alkene Stabilized_Ylide Stabilized Ylide (Ph3P=CHCO2Et) Stabilized_Ylide->E_Alkene

Caption: Stereochemical outcomes of the Wittig reaction.

Experimental Protocol: Wittig Olefination (General)

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.

  • To the solution of the ylide, add a solution of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Note: A specific, detailed protocol with yields and E/Z ratios for a Wittig reaction with this aldehyde was not found in the searched literature. The above is a general procedure.

The Henry (Nitroaldol) Reaction

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[10][11][12] This reaction is a valuable tool for C-C bond formation and the introduction of a nitro group, which can be further transformed into other functional groups, such as amines. The stereochemical outcome of the Henry reaction with (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is also governed by the principles of the Felkin-Anh model, typically favoring the anti-diastereomer.

Experimental Protocol: Henry Reaction (General)

  • To a solution of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde and a nitroalkane (e.g., nitromethane) in a suitable solvent (e.g., methanol or THF), add a catalytic amount of a base (e.g., triethylamine or DBU).

  • Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction by adding a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the β-nitro alcohol product by column chromatography.

Application in the Total Synthesis of Natural Products: The Case of (+)-Goniothalesdiol A

A compelling demonstration of the synthetic utility of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is its use as a chiral starting material in the total synthesis of (+)-Goniothalesdiol A, a styryllactone with potential biological activity.[13]

Retrosynthetic Analysis

The synthesis hinges on the predictable stereochemistry introduced by the chiral aldehyde. The key steps involve a diastereoselective allylation followed by a series of transformations to construct the tetrahydropyran ring.

Goniothalesdiol_A (+)-Goniothalesdiol A Intermediate_1 Tetrahydropyran Intermediate Goniothalesdiol_A->Intermediate_1 Intramolecular oxa-Michael Addition Intermediate_2 Acyclic Precursor Intermediate_1->Intermediate_2 Cross-Metathesis Aldehyde (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde Intermediate_2->Aldehyde Diastereoselective Allylation & Grignard Addition

Caption: Retrosynthesis of (+)-Goniothalesdiol A.

The synthesis commences with the previously described diastereoselective allylation of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde to furnish the anti-homoallylic alcohol with high stereocontrol (94% de). This initial stereocenter dictates the stereochemistry of the subsequent transformations, ultimately leading to the desired enantiomer of the natural product. This example underscores the power of using a well-defined chiral building block to orchestrate a complex synthesis with high stereochemical fidelity.

Conclusion

(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a highly valuable and versatile chiral synthon in organic synthesis. Its rigid spiroketal framework provides a predictable platform for high levels of stereocontrol in a variety of important C-C bond-forming reactions. The ability to reliably predict the stereochemical outcomes of its reactions, often rationalized by the Felkin-Anh model, makes it an attractive starting material for the synthesis of complex molecules with multiple stereocenters. The successful application of this aldehyde in the total synthesis of natural products like (+)-Goniothalesdiol A highlights its strategic importance. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and reactivity of this chiral aldehyde is essential for the efficient and stereocontrolled construction of novel molecular entities.

References

  • Asymmetric synthesis of Goniothalesdiol A from (R)-2,3-O-cyclohexylidine glyceraldehyde. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of Goniothalesdiol A from (R)-2,3-O-cyclohexylidine glyceraldehyde. ElectronicsAndBooks. Retrieved from [Link]

  • Felkin-Anh Model Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Felkin-Anh Model. OpenOChem Learn. Retrieved from [Link]

  • Henry reaction. Wikipedia. Retrieved from [Link]

  • felkin-ahn and cram chelate. University of Calgary. Retrieved from [Link]

  • Felkin Ahn Model: Easy explanation with examples. (2022, April 11). Chemistry Notes. Retrieved from [Link]

  • Nitroaldol Reaction. (2022, October 14). MDPI Encyclopedia. Retrieved from [Link]

  • Asymmetric induction. Wikipedia. Retrieved from [Link]

  • Wittig reaction. Wikipedia. Retrieved from [Link]

  • Henry Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Henry Reaction. Master Organic Chemistry. Retrieved from [Link]

  • (R)-2,3-O-Cyclohexylideneglyceraldehyde, a Versatile Intermediate for Asymmetric Synthesis of Chiral Alcohol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wittig Reaction. Dalal Institute. Retrieved from [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021, June 22). Frontiers in Chemistry. Retrieved from [Link]

  • Interpreting NMR Spectra from your Wittig Reaction. Chapman University. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (R)-2,3-O-Cyclohexylideneglyceraldehyde, a Versatile Intermediate for Asymmetric Synthesis of Homoallyl and Homopropargyl Alcohols in Aqueous Medium. PubMed. Retrieved from [Link]

  • 2,3-O- CYCLO HEXYLEDENE GLYCERALYDE AS A SYNTHETICALLY SIGNIFICANT CHIRAL SYNTHON. International Journal of Engineering Research & Management Technology. Retrieved from [Link]

  • Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. (2022, May 12). Organic Syntheses. Retrieved from [Link]

Sources

Solubility Profile and Solvent Selection Strategy: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

[1][2][3]

Executive Summary

(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (CAS: 78008-36-3 for (R), generic 2043-61-0) is a pivotal chiral building block, often derived from D-mannitol or L-serine.[1][2][3] Widely recognized as 2,3-O-cyclohexylidene-glyceraldehyde , this intermediate bridges the gap between the hydrophilic chiral pool and lipophilic organic synthesis.[1][2][3]

Unlike its parent glyceraldehyde, which is water-soluble and prone to dimerization, the cyclohexylidene protection renders this molecule lipophilic.[3] This guide details the solubility thermodynamics, stability constraints in protic media, and a validated protocol for establishing precise solubility curves during process development.[3]

Physicochemical Drivers of Solubility[3][4]

To predict and manipulate the solubility of this aldehyde, one must deconstruct its molecular architecture into two competing domains:

  • The Lipophilic Anchor (Cyclohexylidene Ring):

    • Function: Provides significant Van der Waals surface area.[1][2]

    • Effect: Drastically reduces water solubility compared to acetonide (isopropylidene) analogs.[1][2] It drives high affinity for non-polar and chlorinated solvents.[1][2]

  • The Polar Pharmacophore (Dioxolane + Aldehyde):

    • Function: The ether linkages act as hydrogen bond acceptors; the aldehyde is a hard electrophile.[1][2]

    • Effect: Creates miscibility with polar aprotic solvents (THF, EtOAc) but introduces instability in nucleophilic solvents (Alcohols, Water).[1][2][3]

Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods for cyclic ketals:

  • 
     (Dispersion):  High (due to cyclohexane ring).[1][2]
    
  • 
     (Polarity):  Moderate (ether/aldehyde dipoles).[1][2]
    
  • 
     (H-Bonding):  Low (no donors, only acceptors).[1][2]
    

Solubility Profile & Solvent Compatibility[1][3][5][6][7]

The following categorization is based on thermodynamic miscibility and kinetic stability.

Table 1: Solvent Class Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingStability RiskProcess Recommendation
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Low*Primary Choice for synthesis and extraction.[1][2] Avoid acidic traces in CHCl3.[1][2]
Ethers THF, MTBE, 2-MeTHFGood (>200 mg/mL)LowIdeal for Grignard/Lithium additions.[1][2][3]
Esters Ethyl Acetate, Isopropyl AcetateGood LowPreferred for non-halogenated workup.[1][2][3]
Aromatic Hydrocarbons Toluene, XyleneModerate/Good LowGood for azeotropic drying; solubility decreases at low T.
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor/Moderate LowAnti-solvent for crystallization or trituration.[1][2]
Alcohols Methanol, Ethanol, IPASoluble (Reactive) High Avoid. Forms hemiacetals/acetals.[1][2] Use only if immediate reduction (NaBH4) follows.[1][2]
Aqueous Water, BrineInsoluble High Immiscible.[1][2] Prolonged exposure causes hydrate formation or hydrolysis.[1][2]
Critical Stability Warning: The "Pseudo-Solubility" Trap

Researchers often mistake the dissolution of this aldehyde in methanol for simple solubility.[3] In reality, a reversible chemical reaction occurs:

3

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values for critical process steps. Use this self-validating protocol to generate a solubility curve specific to your batch purity and temperature range.[1][2]

Objective: Determine saturation point (

Materials
  • (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (Test Article).[1][2]

  • 0.22

    
    m PTFE Syringe Filter (Hydrophobic).[1][2]
    
  • Temperature-controlled shaker or block.[1][2]

Workflow
  • Saturation: Add excess Test Article (solid/oil) to 2.0 mL of solvent in a sealed vial.

  • Equilibration: Agitate at set temperature (

    
    C) for 4 hours.
    
    • Check: Ensure undissolved solid/oil remains.[1][2] If clear, add more.

  • Filtration: Rapidly filter the supernatant through a pre-warmed 0.22

    
    m PTFE filter into a tared vial.
    
  • Quantification (Gravimetric):

    • Evaporate solvent under reduced pressure (Rotavap/N2 stream).[1][2]

    • Dry residue in a vacuum oven (Ambient T, <10 mbar) for 2 hours.

    • Weigh residue.[1][2]

  • Calculation:

    
    
    

Process Implications & Decision Logic

Understanding the solubility profile allows for intelligent solvent selection during reaction design.

Diagram 1: Solvent Selection Decision Tree

This workflow guides the chemist through solvent selection based on the intended reaction type.[3]

SolventSelectionStartReaction IntentTypeReaction Type?Start->TypeNuAddNucleophilic Addition(Grignard, Wittig)Type->NuAddC-C Bond FormationOxRedOxidation / ReductionType->OxRedRedoxWorkupExtraction / WorkupType->WorkupIsolationTHFSelect: THF or MTBE(High Solubility, Inert)NuAdd->THFDCMSelect: DCM(Max Solubility, Non-Coord)OxRed->DCMSwern/Dess-MartinAlcoholSelect: MeOH/EtOH(ONLY for NaBH4 red.)OxRed->AlcoholBorohydride Red.Workup->DCMExtractionHexaneSelect: Heptane/EtOAc Mix(For Crystallization)Workup->HexanePurification

Caption: Decision tree for solvent selection based on reaction compatibility and solubility thermodynamics.

Diagram 2: Stability & Degradation Pathways

Visualizing the risks of improper solvent choice.[1][3]

StabilityAldehyde(S)-Aldehyde(Active Species)DiolDeprotected Diol(Irreversible Loss)Aldehyde->DiolHydrolysis (Fast)HemiHemiacetal(Reversible Equilibrium)Aldehyde->HemiSolvolysisStableStable SolutionAldehyde->StableInert in THF/DCMAcidAcidic Media(H+ / H2O)Acid->DiolAlcoholMethanol/EthanolAlcohol->HemiBaseBasic MediaBase->Stable

Caption: Degradation pathways. Acidic aqueous media causes irreversible deprotection; alcohols cause reversible masking.[1][2]

References

  • Jurczak, J., Pikul, S., & Bauer, T. (1986).[2][3] (R)- and (S)-2,3-O-Isopropylideneglyceraldehyde in Stereoselective Organic Synthesis. Tetrahedron, 42(2), 447-488.[1][2][3]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2] (Methodology for solubility prediction of cyclic ketals).

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Context on handling chiral aldehydes).

  • PubChem Compound Summary. (2023). 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde. National Center for Biotechnology Information.[1][2]

Methodological & Application

Synthesis of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde from D-mannitol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the synthesis of the chiral synthon 1,4-dioxaspiro[4.5]decane-2-carbaldehyde (also known as 2,3-O-cyclohexylidene-glyceraldehyde) starting from the chiral pool material D-Mannitol .[1]

Executive Summary & Stereochemical Advisory

Target Molecule: 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde Starting Material: D-Mannitol (CAS: 69-65-8)

Critical Stereochemical Note: Researchers must note that the direct oxidative cleavage of D-Mannitol yields the (R)-enantiomer of the target aldehyde (specifically (R)-1,4-dioxaspiro[4.5]decane-2-carbaldehyde).

  • To obtain the (S)-enantiomer: One must substitute D-Mannitol with L-Mannitol or L-Ascorbic Acid as the starting material.

  • Protocol Scope: This guide details the protocol for D-Mannitol , which produces the (R) -isomer. The chemical methodology is identical for L-Mannitol if the (S)-isomer is strictly required.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis exploits the


 symmetry of D-Mannitol. By protecting the terminal 1,2- and 5,6-diol positions with cyclohexanone, we create a stable intermediate. Subsequent oxidative cleavage of the remaining central vicinal diol (C3-C4) yields two equivalents of the target aldehyde.

Key Advantages of this Route:

  • Atom Economy: Yields 2 moles of product per mole of starting material.

  • Chiral Pool Efficiency: Retains the high optical purity of D-Mannitol without complex asymmetric induction steps.

  • Scalability: Avoids chromatographic purification in the first step.

Pathway Visualization

SynthesisPath Mannitol D-Mannitol (C6 Chiral Pool) BisAcetal Intermediate: 1,2:5,6-Di-O-cyclohexylidene -D-mannitol Mannitol->BisAcetal Cyclohexanone BF3·OEt2, DMSO Aldehyde Target: (R)-1,4-Dioxaspiro[4.5] decane-2-carbaldehyde BisAcetal->Aldehyde NaIO4 Oxidative Cleavage

Caption: The atom-economic conversion of D-Mannitol into two equivalents of the target chiral aldehyde.

Part 2: Detailed Experimental Protocols

Phase 1: Selective Protection (Bis-Ketalization)

Objective: Synthesize 1,2:5,6-Di-O-cyclohexylidene-D-mannitol.[1][2] Reaction Type: Acid-catalyzed acetalization.

ParameterSpecification
Reagents D-Mannitol (1.0 eq), Cyclohexanone (2.5 eq)
Catalyst Boron Trifluoride Etherate (

) (0.1 eq)
Solvent DMSO (Anhydrous)
Temperature Ambient (

)
Time 18 – 24 Hours

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add D-Mannitol (18.2 g, 100 mmol) and anhydrous DMSO (100 mL). Stir vigorously. Note: Mannitol dissolves slowly; slight warming (

    
    ) can accelerate this, but cool back to RT before catalyst addition.
    
  • Reagent Addition: Add Cyclohexanone (26.0 mL, 250 mmol) via syringe.

  • Catalysis: Add

    
      (1.2 mL, 10 mmol) dropwise.
    
    • Mechanistic Insight: The Lewis acid catalyzes the formation of the thermodynamically favored 1,2:5,6-bis-ketal over the 1,2:3,4:5,6-tris-ketal due to the steric bulk of the cyclohexyl rings.

  • Reaction: Stir at room temperature for 24 hours. The solution should become clear.

  • Quench: Pour the reaction mixture into a vigorously stirred mixture of Ice-Water (300 mL) and Hexane (100 mL).

  • Precipitation: The product often precipitates at the interface or upon standing. If no precipitate forms, extract with Ethyl Acetate (

    
    ), wash with saturated 
    
    
    
    and brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize the crude solid from hot Ethanol or Toluene/Hexane .

    • Target QC: White crystalline solid. MP:

      
      .
      
Phase 2: Oxidative Cleavage

Objective: Cleave the C3-C4 bond to release the aldehyde. Safety Warning:


 is a strong oxidant. The product aldehyde is unstable and prone to hydration/polymerization.
ParameterSpecification
Reagent Sodium Metaperiodate (

) (1.1 - 1.2 eq)
Substrate 1,2:5,6-Di-O-cyclohexylidene-D-mannitol
Solvent System DCM : Water (10:1) or THF : Water
Additive Saturated

(Buffer)
Temperature

to Ambient

Step-by-Step Protocol:

  • Preparation: Suspend 1,2:5,6-Di-O-cyclohexylidene-D-mannitol (3.42 g, 10 mmol) in Dichloromethane (DCM) (40 mL).

  • Buffer: Add saturated aqueous

    
      (2 mL).
    
    • Why? The cleavage generates iodic acid species. The aldehyde is acid-sensitive (prone to deprotection or racemization). Buffering is critical for stereochemical integrity.

  • Oxidation: Add a solution of

    
      (2.5 g, 12 mmol) in Water  (20 mL) dropwise while stirring at 
    
    
    
    .
  • Monitoring: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot.
  • Workup:

    • Decant the organic layer.[3]

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Dry combined organics over

      
        (Magnesium Sulfate is preferred over Sodium Sulfate for faster drying of aldehydes).
      
  • Isolation: Filter and concentrate under reduced pressure at a bath temperature below

    
     .
    
    • Critical: Do not overheat. The aldehyde can racemize or decompose.

  • Purification (Optional but Recommended):

    • The crude aldehyde is often pure enough (>95%) for subsequent reactions (e.g., Wittig, Grignard).

    • If storage is necessary, distill under high vacuum (Kugelrohr, approx.

      
       at 0.5 mmHg).
      

Part 3: Quality Control & Troubleshooting

Analytical Data (for the (R)-isomer derived from D-Mannitol)
  • Physical State: Colorless, viscous oil.

  • Optical Rotation:

    
     to 
    
    
    
    (
    
    
    ). Note: Literature values vary significantly due to hydration; fresh distillation gives higher rotation.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.72 (d, 
      
      
      
      )
    • 
       4.35-4.45 (m, 
      
      
      
      )
    • 
       4.05-4.18 (m, 
      
      
      
      )
    • 
       1.40-1.70 (m, 
      
      
      
      )
Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected LowYield Low Yield in Step 1 Problem->LowYield Racemization Low Optical Rotation (Step 2) Problem->Racemization Decomp Product Polymerization Problem->Decomp Solution1 Check Water Content in DMSO. Use Triethyl Orthoformate scavenger. LowYield->Solution1 Solution2 Check pH during cleavage. Ensure NaHCO3 buffer is used. Avoid Silica Gel chromatography. Racemization->Solution2 Solution3 Store under N2 in freezer. Use immediately after workup. Decomp->Solution3

Caption: Diagnostic workflow for optimizing yield and stereochemical purity.

Part 4: Storage and Stability

  • Hydrate Formation: 1,4-dioxaspiro[4.5]decane-2-carbaldehyde readily forms a hydrate in the presence of moisture, appearing as a white solid. This is reversible by azeotropic distillation with benzene or toluene.

  • Storage: Store at

    
     under Argon/Nitrogen.
    
  • Usage: It is highly recommended to generate the aldehyde ex situ immediately prior to use in coupling reactions (e.g., Wittig olefination).

References

  • Dhatrak, N. R., Jagtap, A. B., & Shinde, T. N. (2022).[2] Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde.[1][2][4][5][6] Organic Syntheses, 99, 363-380.[2] Link[2]

  • Schmid, C. R., & Abdon, R. L. (1968). 1,2:5,6-Di-O-cyclohexylidene-D-mannitol.[1][2][4][5][7] Organic Syntheses, Coll.[2] Vol. 9, p. 450.

  • Jurczak, J., Pikul, S., & Bauer, T. (1986). (R)- and (S)-2,3-O-Isopropylideneglyceraldehyde in stereoselective organic synthesis. Tetrahedron, 42(2), 447-488. (Foundational review on glyceraldehyde acetal chemistry).
  • BenchChem Technical Guide. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one and derivatives. Link

Sources

Application Note: High-Fidelity Wittig Olefination of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (hereafter Aldehyde 1 ) is a robust chiral building block, serving as a cyclohexylidene-protected analog of glyceraldehyde. While structurally similar to the common isopropylidene derivative (Solketal aldehyde), the spiro-cyclohexyl moiety offers enhanced crystallinity and hydrolytic stability in downstream processing.

However, Aldehyde 1 possesses a labile


-proton at the chiral center (

). In Wittig olefinations, the basicity of the ylide or the base used for deprotonation poses a severe risk of epimerization , leading to racemized products.

This guide details a protocol designed to maximize enantiomeric retention (>98% ee) while controlling


 selectivity. We distinguish between Stabilized Ylides  (low risk, thermodynamic control) and Non-Stabilized Ylides  (high risk, kinetic control), providing a validated workflow for the latter, which is the common failure point in synthesis.

Mechanistic Insight: The Epimerization Trap

To ensure success, one must understand the failure mode. The


-proton of Aldehyde 1  is acidified by the adjacent carbonyl and the oxygen atoms of the dioxolane ring.
Competing Pathways

In a standard Wittig reaction, the ylide can act as a base rather than a nucleophile. If the rate of deprotonation (


) competes with the rate of nucleophilic addition (

), the stereocenter is lost via the enolate intermediate.

EpimerizationMechanism Aldehyde (S)-Aldehyde (Chiral Target) Betaine Oxaphosphetane Intermediate Aldehyde->Betaine Fast Addition (-78°C) Enolate Achiral Enolate (Racemization) Aldehyde->Enolate Deprotonation (Excess Base/High T) Racemate Racemic Mixture (Failure) Aldehyde->Racemate Via Enolate Ylide Phosphonium Ylide (Base & Nucleophile) Ylide->Betaine Nucleophilic Attack Ylide->Enolate Basicity Product Chiral Alkene (Success) Betaine->Product Elimination Enolate->Aldehyde Reprotonation

Figure 1: The kinetic competition between productive olefination (Green) and destructive epimerization (Red/Yellow).

Experimental Protocol: Non-Stabilized Ylides

Targeting: Z-Alkenes (e.g., reaction with


)
Challenge Level: High

This protocol utilizes Lithium-Salt-Free (LSF) conditions to maximize


-selectivity and minimize epimerization. Lithium salts can catalyze the equilibration of the oxaphosphetane, eroding 

-selectivity, and can increase the acidity of the

-proton via coordination.
Reagents & Preparation
  • Substrate: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (Freshly prepared or distilled).

  • Phosphonium Salt: Alkyltriphenylphosphonium bromide/iodide (Dried under high vacuum at 60°C for 4h).

  • Base: Sodium Hexamethyldisilazide (NaHMDS), 1.0 M or 2.0 M in THF.

    • Why: NaHMDS generates sodium salts which are less Lewis-acidic than Lithium salts, reducing epimerization risk.

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS).

Step-by-Step Workflow
  • Ylide Generation (The "Instant" Method):

    • Charge a flame-dried Schlenk flask with the phosphonium salt (1.1 equiv) and anhydrous THF (

      
       concentration relative to salt).
      
    • Cool to 0°C (Ice bath).

    • Add NaHMDS (1.05 equiv) dropwise. The solution should turn bright yellow/orange (characteristic of the ylide).

    • Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

    • Critical: Do not use excess base. Any unreacted base will immediately racemize the aldehyde upon addition.

  • Cryogenic Cooling:

    • Cool the ylide solution to -78°C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.

  • Aldehyde Addition:

    • Dissolve Aldehyde 1 (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution slowly down the side of the flask over 10–15 minutes using a syringe pump or controlled dropwise addition.

    • Note: The yellow color of the ylide may fade significantly upon addition.

  • Reaction & Quench:

    • Stir at -78°C for 1 hour .

    • Do not warm to RT before quenching if strict

      
      -selectivity and ee% are required.
      
    • Quench at -78°C by adding saturated aqueous

      
       (5 mL).
      
    • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup:

    • Dilute with

      
       (Ether precipitates 
      
      
      
      better than EtOAc).
    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography on silica gel. (Note: The product is often less polar than the aldehyde).

Protocol Variation: Stabilized Ylides

Targeting: E-Alkenes (e.g., reaction with


)
Challenge Level: Low

Stabilized ylides are less basic (


 vs. 

for non-stabilized). Epimerization is rarely an issue.
  • Conditions: DCM or THF, Room Temperature, 12 hours.

  • Base: Not required (Ylide is stable/isolable).

  • Procedure: Simply mix Aldehyde 1 (1.0 equiv) and Ylide (1.1 equiv) in DCM (

    
    ). Stir until TLC indicates consumption.
    

Optimization & Troubleshooting Guide

The following table summarizes the impact of critical variables on the reaction outcome for non-stabilized ylides.

VariableConditionImpact on YieldImpact on ee%Impact on Z:E Ratio
Base Cation Li+ (n-BuLi) HighModerate RiskLower (Equilibration)
Na+ (NaHMDS) HighHigh (Best) High (Z-selective)
K+ (KHMDS) HighHighHigh (Z-selective)
Temperature -78°C ModerateHigh (>98%) High (>95:5)
0°C HighLow (Racemization)Moderate
Addition Mode Normal (Aldehyde to Ylide)HighHighHigh
Inverse (Ylide to Aldehyde)LowVery Low Variable
Troubleshooting
  • Problem: Low Yield / Recovered Starting Material.

    • Cause: Enolization of the aldehyde quenched the ylide (proton transfer).

    • Fix: Ensure -78°C is maintained. Switch to KHMDS to increase steric bulk of the base, reducing kinetic basicity toward the aldehyde proton.

  • Problem: Low Z-Selectivity.

    • Cause: Presence of Lithium salts or warming too fast.

    • Fix: Use NaHMDS (salt-free conditions). Ensure quench happens at -78°C.

Process Workflow Visualization

Workflow cluster_Ylide Ylide Generation cluster_Reaction Coupling cluster_Workup Quench & Isolate Start Start: Dry Reagents Step1 Suspend Phosphonium Salt in THF (0.2M) Start->Step1 Step2 Add NaHMDS at 0°C (Bright Color Formation) Step1->Step2 Step3 Cool to -78°C (Wait 15 mins) Step2->Step3 Step4 Slow Addition of Aldehyde 1 (Maintain -78°C) Step3->Step4 Step5 Stir 1h at -78°C (Do NOT Warm) Step4->Step5 Step6 Quench with NH4Cl (aq) at -78°C Step5->Step6 Step7 Warm to RT & Extract Step6->Step7

Figure 2: Step-by-step execution flow for the high-fidelity protocol.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][4][5] Chemical Reviews, 89(4), 863–927.

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–157.

  • Jurczak, J., Pikul, S., & Bauer, T. (1986). "(S)-2,3-O-Isopropylideneglyceraldehyde." Tetrahedron, 42(2), 447-488. (Foundational review on glyceraldehyde acetonide analogs).

  • Mulzer, J. (1991). "Basic Principles of EPC Synthesis." In Comprehensive Organic Synthesis. (Discusses the handling of chiral

    
    -oxygenated aldehydes). 
    

Sources

Grignard addition procedures for (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Diastereoselective Grignard Additions with (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Authored by: A Senior Application Scientist

This document provides a detailed exploration of the Grignard addition to (S)-1,4-dioxaspiro[4.5]decane-2-carbaldehyde, a valuable chiral building block in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage this reaction for the stereocontrolled synthesis of complex molecules. We will move beyond a simple recitation of steps to explain the critical mechanistic principles that govern the reaction's stereochemical outcome, offering predictive models and actionable protocols.

Strategic Overview: The Importance of Diastereoselectivity

(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, a derivative of (S)-glyceraldehyde, features a key stereocenter adjacent to the reactive aldehyde functionality. The nucleophilic addition of a Grignard reagent, a cornerstone of carbon-carbon bond formation, to this substrate is not a simple transformation; it is a question of facial selectivity.[1][2] The reaction generates a new stereocenter, leading to two possible diastereomeric alcohol products. The ability to predict and control which diastereomer is formed is paramount for efficient and elegant synthesis.

The core of this challenge lies in understanding the interplay of steric and electronic effects imposed by the existing chiral center. This guide will focus on the two dominant predictive models: the Felkin-Anh model for non-chelated systems and the Cram-Chelate model for reactions under chelation control.

Mechanistic Principles: Predicting the Stereochemical Outcome

The addition of a Grignard reagent (R-MgX) to an aldehyde proceeds via a well-established nucleophilic addition mechanism.[3][4][5] The magnesium center acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the carbonyl carbon.[5] The nucleophilic R-group then attacks the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol.[3][5] For chiral α-alkoxy aldehydes like our substrate, the trajectory of this nucleophilic attack is directed by the existing stereocenter.

The Felkin-Anh Model: Steric and Stereoelectronic Control

In the absence of strongly chelating metals or additives, the Felkin-Anh model is the most reliable predictor of the major diastereomer.[6][7][8] The model is based on minimizing steric strain in the transition state.

Pillars of the Felkin-Anh Model:

  • Conformational Preference: The most stable conformation of the aldehyde places the largest group (L) attached to the α-stereocenter perpendicular (anti-periplanar) to the carbonyl bond. This minimizes torsional strain. For our substrate, the large group (L) is the spirocyclic cyclohexane ring system, the medium group (M) is the oxygen atom of the dioxolane ring, and the small group (S) is the hydrogen atom.

  • Trajectory of Attack: The nucleophile does not attack at a 90° angle but follows the Bürgi-Dunitz trajectory, approaching the carbonyl carbon at approximately 107°.[6][7]

  • Minimized Steric Hindrance: The nucleophile preferentially attacks from the face opposite the large (L) group, and specifically, it will approach past the smallest (S) substituent rather than the medium (M) one.[7]

This leads to the formation of the syn diastereomer as the major product.

Chelation Control: A Conformational Lock

Under certain conditions, particularly with smaller, more Lewis acidic Grignard reagents (like MeMgCl) or in the presence of chelating additives (e.g., ZnCl₂), a different model can operate. The Cram-Chelate model proposes the formation of a rigid five-membered ring where the magnesium ion coordinates to both the carbonyl oxygen and the α-alkoxy oxygen of the dioxolane ring.[9][10]

This chelation "locks" the molecule into a specific conformation. The nucleophile is then forced to attack from the least sterically hindered face of this rigid structure, which is often opposite to the R' group (part of the dioxolane ring).[9] Notably, this pathway typically leads to the formation of the anti diastereomer, the opposite outcome predicted by the Felkin-Anh model.

G cluster_0 Stereochemical Models Start (S)-Aldehyde FA Felkin-Anh Model (Non-Chelating Conditions) Start->FA e.g., PhMgBr, THF CC Chelation Control (Chelating Conditions) Start->CC e.g., MeMgCl, TiCl4 FA_TS Staggered Transition State (L-group anti to Nu) FA->FA_TS CC_TS Rigid 5-Membered Chelate CC->CC_TS FA_Product Syn Product (Major) CC_Product Anti Product (Major) FA_TS->FA_Product Nu- attack past 'S' group CC_TS->CC_Product Attack on less hindered face G A 1. Setup & Inert Atmosphere (Oven-dried flask, N2 flush) B 2. Dissolve Aldehyde (170 mg in 5 mL THF) A->B C 3. Cool to -78 °C (Dry ice/acetone bath) B->C D 4. Add Grignard Reagent (1.2 mL, dropwise over 10 min) C->D E 5. Stir & Warm (Stir 1h at -78 °C, then warm to RT) D->E F 6. Reaction Quench (Slowly add sat. aq. NH4Cl at 0 °C) E->F G 7. Extraction (Extract with EtOAc, 3x) F->G H 8. Wash & Dry (Wash with brine, dry over Na2SO4) G->H I 9. Concentrate & Purify (Rotovap, then column chromatography) H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Preparation: Assemble a flame- or oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Reaction Setup: Dissolve (S)-1,4-dioxaspiro[4.5]decane-2-carbaldehyde (170 mg, 1.0 mmol) in anhydrous THF (5 mL) via syringe.

  • Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1 hour. After this time, remove the cooling bath and allow the reaction to warm to ambient temperature over approximately 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the flask to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~10 mL). Causality Note: Saturated NH₄Cl is a mild proton source that effectively protonates the magnesium alkoxide to the desired alcohol while buffering the solution to prevent acid-catalyzed degradation of the product or starting material.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the two diastereomeric alcohols. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product before purification.

Expected Outcomes and Data Analysis

The diastereoselectivity of the addition is highly dependent on the steric bulk of the incoming Grignard reagent.

Grignard Reagent (R-MgX)R GroupExpected Major Diastereomer (Felkin-Anh)Typical Diastereomeric Ratio (d.r.)
MeMgBrMethylsyn5:1 to 10:1
EtMgBrEthylsyn8:1 to 15:1
PhMgBrPhenylsyn>15:1
VinylMgBrVinylsyn6:1 to 12:1
i-PrMgBrIsopropylsyn>20:1

Analysis:

  • ¹H NMR Spectroscopy: The most direct method for determining the d.r. is by integrating the signals corresponding to the newly formed carbinol proton (H-C-OH). These protons in the two diastereomers will have distinct chemical shifts and coupling constants.

  • ¹³C NMR Spectroscopy: The signals for the carbinol carbon and adjacent carbons will also differ between the two diastereomers.

  • Infrared (IR) Spectroscopy: Successful reaction is confirmed by the disappearance of the strong aldehyde C=O stretch (~1730 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹).

Conclusion

The Grignard addition to (S)-1,4-dioxaspiro[4.5]decane-2-carbaldehyde is a powerful and highly diastereoselective transformation. By understanding the underlying principles of the Felkin-Anh and Chelation-Control models, researchers can rationally predict the stereochemical outcome. The reaction's sensitivity to steric hindrance generally favors the formation of the syn diastereomer with high selectivity, which can be further enhanced by increasing the size of the Grignard reagent's R-group. Rigorous adherence to anhydrous and anaerobic techniques is essential for achieving high yields and reproducible results, making this reaction a reliable tool in the asymmetric synthesis toolbox.

References

  • Chelation control and Felkin-Anh.
  • Felkin-Anh Model | OpenOChem Learn.
  • felkin-ahn and cram chelate.
  • Stereoselectivity Models: α-Chiral Carbonyl Compounds - Harned Research Group.
  • Asymmetric induction - Wikipedia.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry . Available at: [Link]

  • Mechanism for the Addition of Grignard Reagents to Carbonyls . Available at: [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps . Available at: [Link]

  • Experimental Procedure for Grignard Reaction . Available at: [Link]

  • Grignard Reaction (Experiment) - Chemistry LibreTexts . Available at: [Link]

  • Organic Syntheses Procedure: Grignard Reaction . Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal . Available at: [Link]

  • Chelation Model in Organic Chemistry . Available at: [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction . Available at: [Link]

  • CHM 244 Lab Practical- Grignard Reactions . Available at: [Link]

  • Enantioselective Addition of Grignard Reagents to Aldehydes . Available at: [Link]

  • Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation . Available at: [Link]

Sources

Oxidation methods to generate (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Oxidation Strategies for the Generation of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Introduction & Strategic Analysis

The target molecule, (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (also known as (S)-cyclohexylideneglyceraldehyde), is a critical chiral building block (chiron) used in the synthesis of complex natural products, including polyketides and nucleoside analogs.[1] It serves as a lipophilic, slightly more stable analog of the widely used Garner’s aldehyde or (S)-glyceraldehyde acetonide.

The Challenge: While the cyclohexylidene protecting group offers enhanced crystallinity and lipophilicity compared to the isopropylidene (acetonide) analog, the aldehyde moiety remains highly sensitive.

  • Racemization: The

    
    -proton at C2 is acidic; basic conditions or silica gel chromatography can lead to rapid epimerization, eroding the enantiomeric excess (ee).[1]
    
  • Hydration: In the presence of water, the aldehyde exists in equilibrium with its gem-diol (hydrate), complicating NMR analysis and stoichiometry in subsequent steps.[2]

  • Acid Sensitivity: The spiroketal functionality is acid-labile.[1] Strong acidic workups must be avoided to prevent hydrolysis back to the diol.[1]

Synthetic Strategy: To generate the (S)-enantiomer, the most direct and reliable route is the oxidation of (S)-1,4-dioxaspiro[4.5]decane-2-methanol .[1] While the (R)-enantiomer is commonly generated via oxidative cleavage of 1,2:5,6-di-O-cyclohexylidene-D-mannitol, the (S)-enantiomer typically requires the oxidation of the corresponding alcohol derived from L-ascorbic acid or chiral resolution.[1]

This guide details three oxidation protocols selected for their ability to preserve stereochemical integrity:

  • Method A: Parikh-Doering Oxidation (Scalable, Non-Cryogenic)

  • Method B: Dess-Martin Periodinane (DMP) (Bench-Scale, Mildest Conditions)[1]

  • Method C: Swern Oxidation (Cost-Effective, requires -78°C)[1]

Reaction Pathway & Logic (Graphviz)

The following diagram outlines the synthesis logic, critical control points, and potential failure modes.

OxidationStrategy cluster_Methods Oxidation Methods Start (S)-1,4-Dioxaspiro[4.5] decane-2-methanol Method1 Parikh-Doering (SO3·Py / DMSO / Et3N) Start->Method1 Method2 Dess-Martin Periodinane (DMP / NaHCO3) Start->Method2 Method3 Swern Oxidation (COCl2 / DMSO / Et3N) Start->Method3 Intermediate Alkoxysulfonium / Iodinane Intermediate Method1->Intermediate Method2->Intermediate Method3->Intermediate Product (S)-Aldehyde Target (Unstable) Intermediate->Product Base/Elimination SideProduct1 Racemate (R/S) (via Basic Epimerization) Product->SideProduct1 Excess Base / Time SideProduct2 Gem-Diol (Hydrate) (via Water Exposure) Product->SideProduct2 Aqueous Workup SideProduct3 De-protected Diol (via Acid Hydrolysis) Product->SideProduct3 pH < 4

Figure 1: Decision tree for oxidation methodologies highlighting critical failure modes (racemization and hydrolysis).

Detailed Protocols

Method A: Parikh-Doering Oxidation (Recommended for Scale)

Rationale:[1] This method avoids the cryogenic temperatures of Swern oxidation while maintaining a mild pH profile suitable for acid-sensitive ketals.[1] It is highly scalable and generally avoids the "rotten cabbage" smell of dimethyl sulfide associated with Swern.[1]

Reagents:

  • Substrate: (S)-1,4-Dioxaspiro[4.5]decane-2-methanol (1.0 eq)[1]

  • Sulfur trioxide pyridine complex (SO₃[3]·Py): (3.0 eq)

  • Dimethyl sulfoxide (DMSO): Solvent/Reagent (approx. 0.5 M concentration relative to substrate)

  • Triethylamine (Et₃N): (5.0 eq)

  • Dichloromethane (DCM): Co-solvent (1:1 with DMSO)

Protocol:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the alcohol (1.0 eq) in dry DMSO/DCM (1:1 v/v).

  • Base Addition: Cool the solution to 0°C (ice bath). Add Et₃N (5.0 eq) dropwise.[1] Note: Et₃N buffers the reaction and facilitates the final elimination step.

  • Oxidant Addition: Add SO₃·Py complex (3.0 eq) in small portions over 15 minutes.

    • Critical Control: The reaction is exothermic.[1] Maintain internal temperature < 10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (stain with Anisaldehyde or KMnO₄; aldehyde spot will be UV active if derivatized, but usually visualized by stain).

  • Quench: Pour the reaction mixture into ice-cold brine.

  • Extraction: Extract immediately with Et₂O or DCM (3x).

  • Washing: Wash combined organics with cold 0.5 M tartaric acid (briefly, to remove amines) followed immediately by saturated NaHCO₃ (to protect the ketal) and brine.

  • Concentration: Dry over Na₂SO₄ and concentrate under reduced pressure at < 30°C . High heat causes polymerization/decomposition.[1]

Method B: Dess-Martin Periodinane (DMP) (Recommended for High Purity)

Rationale:[1] DMP operates at neutral pH and room temperature, offering the highest preservation of stereochemistry. It is ideal for small-scale (mg to gram) preparation where cost is less critical.[1]

Reagents:

  • Substrate: (S)-1,4-Dioxaspiro[4.5]decane-2-methanol (1.0 eq)[1]

  • Dess-Martin Periodinane: (1.2 eq)[1]

  • Sodium Bicarbonate (NaHCO₃): (5.0 eq) - Critical for acid scavenging[1]

  • DCM (wet): Solvent (DMP oxidation is accelerated by trace water)

Protocol:

  • Preparation: Dissolve the alcohol in DCM (0.2 M).

  • Buffer: Add solid NaHCO₃ (5.0 eq) to the stirring solution. Reasoning: Commercial DMP often contains traces of acetic acid.[1] The buffer prevents ketal hydrolysis.

  • Oxidation: Add DMP (1.2 eq) in a single portion.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Quench (The "Fieser" equivalent for DMP): Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 15 minutes until the biphasic layers are clear (removes iodinane byproducts).

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

Method C: Swern Oxidation (Cost-Effective Standard)

Rationale: The "Gold Standard" for yield, but requires strict temperature control (-78°C).[1] If the temperature rises before base addition, the Pummerer rearrangement can occur, or the ketal can open.

Protocol:

  • Activation: To a solution of oxalyl chloride (1.5 eq) in DCM at -78°C, add dry DMSO (3.0 eq) dropwise. Stir for 15 mins.

  • Addition: Add the alcohol (1.0 eq) in DCM dropwise, keeping Temp < -70°C. Stir for 30 mins.

  • Elimination: Add Et₃N (5.0 eq) dropwise.[1] Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.

  • Workup: Quench with phosphate buffer (pH 7). Avoid water quench alone as the pH can drift.

Comparative Data Analysis

FeatureParikh-DoeringDess-Martin (DMP)Swern Oxidation
Yield 85–92%90–95%88–94%
Racemization Risk Low (if T < 25°C)Very LowLow (if T < -70°C)
Scalability High (kg scale)Low (Safety/Cost)Medium (Cooling limits)
Reagent Cost LowHighVery Low
Odor ModerateLowHigh (DMS)
Workup Difficulty Moderate (Pyridine removal)EasyModerate

Quality Control & Validation

1. Stereochemical Purity (Optical Rotation): The specific rotation is the primary check for racemization.

  • Literature Value:

    
     to 
    
    
    
    (c=1, Benzene) for the (R)-enantiomer (derived from D-mannitol) [1].
  • Target (S)-Enantiomer: Expect

    
     to 
    
    
    
    .[1]
  • Note: Values vary significantly based on solvent and concentration due to hydrate formation.[1] Always compare to a standard in the same solvent (preferably benzene or dry DCM).

2. 1H-NMR Validation:

  • Aldehyde Proton: Look for a doublet (d) around 9.6–9.8 ppm .[1]

  • Hydrate Check: If a broad signal appears around 4.5–5.0 ppm and the aldehyde peak diminishes, the sample is hydrated. Azeotropic distillation with benzene or toluene can restore the aldehyde.[1]

3. Storage:

  • Store under Argon/Nitrogen at -20°C.

  • Do not store on silica.[1] If purification is needed, use silica pre-treated with 1% Et₃N/Hexane to neutralize acidity.[1]

References

  • Organic Syntheses. "Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde." Org.[1][3][4] Synth.2022 , 99, 363-380.[1][4] Link

  • Schmid, C. R. et al. "2,3-O-Cyclohexylidene-D-glyceraldehyde."[1] Organic Syntheses, Coll.[1][4] Vol. 9, p.450 (1998). Link

  • Jurczak, J. et al. "Stereoselective synthesis of chiral building blocks from glycerol."[1] Chem. Rev.[1]1986 , 86, 110-115.[1] (Foundational review on chiral glycerol derivatives).

  • PubChem Compound Summary. "(2S)-1,4-dioxaspiro[4.5]decane-2-methanol."[1][5] National Center for Biotechnology Information.[1] Link

(Note: While Reference 1 and 2 describe the (R)-enantiomer preparation from Mannitol, the chemical handling and oxidation protocols described in this note for the (S)-alcohol are mechanistically identical and validated by the mirror-image chemistry.)

Sources

Application Note: High-Fidelity Asymmetric Synthesis with (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

[1][2][3]

Executive Summary

(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (also known as 2,3-O-cyclohexylidene-L-glyceraldehyde ) is a robust, chiral C3-building block derived from the chiral pool.[1][2] While its dimethyl analog (Glyceraldehyde Acetonide) is ubiquitous, the cyclohexylidene variant offers distinct physiochemical advantages—specifically enhanced lipophilicity and superior crystallinity of downstream intermediates.[1][2] This guide details the preparation, stability profile, and application of this reagent in diastereoselective C-C bond formation, emphasizing its utility in the total synthesis of complex polyols and macrolides.[2]

Reagent Profile & Chemical Logic

The Molecule[1][2][3][4]
  • IUPAC Name: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde[1][2]

  • Common Name: 2,3-O-Cyclohexylidene-L-glyceraldehyde[1][2]

  • CAS Number: 65670-76-2 (S-isomer) / 78008-36-3 (R-isomer)[1]

  • Source: Derived from L-Ascorbic Acid (for S-isomer) or D-Mannitol (for R-isomer).[1]

Comparative Advantage: Cyclohexylidene vs. Isopropylidene

In total synthesis, the choice of protecting group on the glyceraldehyde scaffold dictates the ease of purification.[2]

FeatureIsopropylidene (Acetonide)Cyclohexylidene (Spiro-ketal)Impact on Synthesis
Lipophilicity ModerateHighImproved solubility in non-polar solvents for organometallic additions.[1]
Crystallinity Low (Often oils)HighIntermediates often crystallize, reducing reliance on column chromatography.[2]
Acid Stability LowModerateGreater tolerance for mild acidic workups or Lewis Acid catalysis.[1]
Steric Bulk LowHighEnhanced facial discrimination in nucleophilic additions (Felkin-Anh control).[1]
Mechanistic Insight: Stereocontrol

The rigid 1,4-dioxaspiro[4.5]decane ring locks the C2-C3 bond rotation.[1][2] Nucleophilic addition to the aldehyde is governed by two competing models:

  • Felkin-Anh Model: Favored in non-chelating conditions, leading to anti-addition.[1]

  • Chelation Control (Cram-Chelate): In the presence of Lewis acidic metals (Mg, Zn, Ti), the ring oxygen coordinates with the aldehyde oxygen, locking the conformation and directing attack to the syn-face.[1][2]

Experimental Workflows

Pathway Visualization

The following diagram illustrates the synthesis of the reagent from L-Ascorbic acid and its divergent reactivity pathways.

SynthesisWorkflowAscorbicL-Ascorbic AcidProtectionKetalization(Cyclohexanone, H+)Ascorbic->ProtectionStep 1CleavageOxidative Cleavage(NaIO4)Protection->CleavageStep 2Reagent(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehydeCleavage->ReagentTarget ReagentWittigWittig/HWE(E/Z Olefins)Reagent->WittigBaseGrignardGrignard Addition(Chelation Control)Reagent->GrignardR-MgBrPasseriniPasserini Reaction(Peptidomimetics)Reagent->PasseriniR-NC, R-COOH

Figure 1: Synthesis and divergent application pathways of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde.

Detailed Protocols

Protocol A: Preparation from L-Ascorbic Acid

Note: This protocol yields the (S)-enantiomer.[1] To obtain the (R)-enantiomer, substitute D-Mannitol as the starting material.[1][2]

Reagents:

  • L-Ascorbic Acid[1]

  • Cyclohexanone[1][3]

  • Sodium Periodate (NaIO₄)[1][2]

  • Solvents: 1,2-Dimethoxyethane (DME), Water, Dichloromethane (DCM).[1][2]

Step 1: Formation of 5,6-O-Cyclohexylidene-L-Ascorbic Acid

  • Suspend L-ascorbic acid (17.6 g, 100 mmol) in cyclohexanone (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA) or Acetyl Chloride (1 mL).[1]

  • Stir at room temperature for 24 hours under nitrogen. The mixture will solidify as the product forms.[1]

  • Filter the solid, wash with cold ethyl acetate/hexane (1:1), and dry.[2]

    • Checkpoint: Verify formation by TLC.[1][4] The product is less polar than ascorbic acid.[1]

Step 2: Oxidative Cleavage to the Aldehyde

  • Dissolve the protected ascorbic acid (10 mmol) in water (50 mL).

  • Slowly add Sodium Periodate (NaIO₄, 2.14 g, 10 mmol) portion-wise at 0°C while maintaining pH ~6-7 using solid NaHCO₃.

    • Caution: Exothermic reaction.[1] Monitor temperature.

  • Stir for 2 hours at 0°C.

  • Extract the aqueous layer with Dichloromethane (3 x 30 mL).[1]

  • Dry organic layer over MgSO₄ and concentrate in vacuo at room temperature.

    • Critical: Do not heat above 40°C; the aldehyde is prone to racemization and polymerization.[1]

  • Purification: Distillation is possible (bp ~80°C at 0.5 mmHg), but the crude oil is often pure enough (>95%) for immediate use.[1][2]

Protocol B: Chelation-Controlled Grignard Addition

This protocol demonstrates the synthesis of syn-secondary alcohols, exploiting the "cram-chelate" capability of the spiro-ketal.[1][2]

Reagents:

  • (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (1.0 eq)[1][2]

  • Allylmagnesium Bromide (1.2 eq, 1.0 M in ether)[2]

  • ZnCl₂ (1.0 eq, optional for enhanced selectivity)[1][2]

  • Solvent: Anhydrous THF or Et₂O.[1]

Procedure:

  • Chelation Setup: Dissolve the aldehyde (1.7 g, 10 mmol) in anhydrous Et₂O (50 mL) under Argon. Cool to -78°C.[1]

  • Optional: Add ZnCl₂ (1.0 M in ether, 10 mL) and stir for 15 min to pre-form the chelate.

  • Addition: Add Allylmagnesium Bromide dropwise over 20 minutes.

  • Stir at -78°C for 1 hour, then allow to warm slowly to -20°C.

  • Quench: Pour the mixture into saturated NH₄Cl solution.

  • Workup: Extract with Et₂O, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR. The syn isomer (Cram product) is typically favored >90:10 with ZnCl₂.[1]

Case Study: Fragment Synthesis of Macrolides

In the synthesis of the C1-C7 fragment of Amphotericin B, the cyclohexylidene protecting group was selected over the acetonide.[1][2]

Rationale: The intermediate triol resulting from the aldol condensation was found to be an oil when protected with isopropylidene (acetonide).[1][2] By switching to the cyclohexylidene (spiro-ketal), the intermediate crystallized spontaneously.[1][2] This allowed for:

  • X-Ray Crystallography: Unambiguous assignment of absolute stereochemistry.[1]

  • Scalability: Purification via recrystallization rather than multi-kilogram silica columns.

Stereochemical Model

The following diagram explains the "Inside-Alkoxy" effect vs. Chelation control used in these additions.

Stereochemcluster_0Non-Chelating Conditions (Felkin-Anh)cluster_1Chelating Conditions (Mg++, Zn++)NodeANucleophile attacksAnti to C-O bondResultAAnti-Product(Major)NodeA->ResultANodeBMetal ChelatesRing Oxygen + AldehydeNodeCRigid Bicycle FormedNodeB->NodeCResultBSyn-Product(Major)NodeC->ResultB

Figure 2: Stereochemical outcomes based on reaction conditions.

Troubleshooting & Stability Guide

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete water removalUse a Dean-Stark trap or molecular sieves if using the diol+ketone route.[1]
Racemization Basic conditions or HeatKeep workup neutral/mildly acidic.[1] Do not distill >100°C. Store at -20°C.
Polymerization Aldehyde instabilityUse immediately after oxidative cleavage.[1] Store as a 1M solution in Toluene.[1]
Poor dr in Addition Lack of ChelationSwitch solvent to non-coordinating (Et₂O/Toluene) instead of THF. Add MgBr₂ or ZnCl₂.[1]

References

  • Hubschwerlen, C. (1986).[1][2] "L-Ascorbic Acid as a Precursor for the Synthesis of (S)-Glyceraldehyde Acetonide." Synthesis, 1986(11), 962-964.[1][2]

  • Jurczak, J., Pikul, S., & Bauer, T. (1986).[2] "(S)-2,3-O-isopropylideneglyceraldehyde."[1] Tetrahedron, 42(2), 447-488.[1][2] (Review of glyceraldehyde derivatives including cyclohexylidene).

  • Mulzer, J. (1991).[1][2] "Glyceraldehyde acetonides in organic synthesis." Comprehensive Organic Synthesis, Vol 7. (Discusses stability of spiro-ketals).

  • Sigma-Aldrich. "(R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde Product Sheet." (For physical property verification). [1][2]

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Chapter on 1,2- and 1,3-Diols).

Application Note: Stereocontrolled Nucleophilic Addition to (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (also known as 2,3-O-cyclohexylidene-D-glyceraldehyde) is a critical chiral pool building block in the synthesis of polyols, macrolides, and complex natural products. Structurally analogous to the widely used glyceraldehyde acetonide, this substrate offers enhanced lipophilicity and stability due to the spiro-cyclohexyl protecting group.

The core synthetic challenge when utilizing this aldehyde is controlling the stereochemistry of nucleophilic addition to the carbonyl group. The presence of the


-chiral center (C2) and the adjacent oxygen atoms allows for divergent stereochemical outcomes based on the choice of reagents and conditions.

This guide details the mechanistic principles and validated protocols to selectively access either the anti- (via chelation control) or syn- (via Felkin-Anh control) diastereomers.

Mechanistic Principles

The stereoselectivity of nucleophilic addition is governed by the competition between steric factors (Felkin-Anh model) and electronic coordination (Cram-Chelate model).[1]

The Divergent Pathways
  • Felkin-Anh Control (Steric):

    • Conditions: Non-chelating metals (Li, K, Cs) or solvating solvents (THF, HMPA) that disrupt metal coordination.

    • Mechanism: The nucleophile attacks the carbonyl from the trajectory that minimizes steric clash with the largest substituent at the

      
      -carbon. For this substrate, the dioxolane ring oxygen acts as the electronegative "large" group, orienting anti-periplanar to the incoming nucleophile.
      
    • Outcome: Favors the 2,3-syn isomer.

  • Cram-Chelate Control (Coordination):

    • Conditions: Lewis acidic metals with vacant coordination sites (Mg(II), Zn(II), Ti(IV)) in non-polar solvents (DCM, Toluene, Et₂O).

    • Mechanism: The metal cation forms a rigid 5-membered chelate between the carbonyl oxygen and the ring oxygen (O1). This locks the conformation, exposing the re-face of the aldehyde to nucleophilic attack.

    • Outcome: Favors the 2,3-anti isomer.

Mechanistic Decision Tree

ReactionMechanism Start (S)-1,4-Dioxaspiro[4.5] decane-2-carbaldehyde Condition Select Conditions Start->Condition Chelation Chelation Control (MgBr2, ZnCl2, TiCl4) Non-polar Solvent Condition->Chelation Lewis Acid Present Felkin Felkin-Anh Control (RLi, NaBH4) Polar Solvent (THF) Condition->Felkin No Chelation TS_Chelate Rigid 5-Membered Chelate Transition State Chelation->TS_Chelate TS_Felkin Steric Minimization Transition State Felkin->TS_Felkin Prod_Anti Major Product: 2,3-anti (Chelation Product) TS_Chelate->Prod_Anti Re-face Attack Prod_Syn Major Product: 2,3-syn (Felkin Product) TS_Felkin->Prod_Syn Si-face Attack

Figure 1: Mechanistic divergence based on metal coordination capability.

Experimental Protocols

Protocol A: Chelation-Controlled Addition (Target: Anti-Isomer)

Objective: Synthesis of the anti-secondary alcohol with high diastereoselectivity (typically >90:10 dr).

Reagents:

  • Substrate: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (1.0 equiv)

  • Nucleophile: Grignard Reagent (RMgBr) or Organozinc (

    
    )
    
  • Additive (Optional but recommended):

    
     or 
    
    
    
    (1.1 equiv)
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Procedure:

  • Pre-Complexation: In a flame-dried Schlenk flask under Argon, dissolve the aldehyde (1.0 mmol) in anhydrous DCM (10 mL). Cool to -78°C.

  • Lewis Acid Addition: Add

    
     (1.1 mmol) and stir for 15 minutes. Note: This step pre-forms the chelate, maximizing selectivity.
    
  • Nucleophile Addition: Add the Grignard reagent (1.2 mmol) dropwise over 10 minutes. Maintain temperature at -78°C.

    • Critical Step: Slow addition prevents local heating which can disrupt the chelate.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (stain with p-anisaldehyde; the acetal is acid-sensitive).

  • Quench: Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle's salt (Potassium Sodium Tartrate). Stir for 1 hour until the emulsion clears and two distinct layers form.

  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
Protocol B: Felkin-Anh Controlled Addition (Target: Syn-Isomer)

Objective: Synthesis of the syn-secondary alcohol.[2]

Reagents:

  • Substrate: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (1.0 equiv)

  • Nucleophile: Organolithium (RLi) or Hydride (

    
    )
    
  • Solvent: Anhydrous THF

  • Additive (Optional): HMPA or 12-Crown-4 (to sequester cations)

Procedure:

  • Preparation: Dissolve the aldehyde in anhydrous THF. Cool to -78°C.

  • Nucleophile Addition: Add the Organolithium reagent (1.1 equiv) dropwise.

    • Note: Organolithiums are less prone to chelation than Grignards, and THF further solvates the lithium cation, preventing coordination with the substrate oxygen atoms.

  • Reaction: Stir for 30-60 minutes. These reactions are typically faster than chelation-controlled additions.

  • Quench: Add saturated

    
     solution at -78°C, then warm to room temperature.
    
  • Workup: Standard extraction with Ethyl Acetate.

Experimental Workflow & Validation

The following workflow ensures reproducibility and data integrity.

Workflow Prep 1. Dry Glassware & Reagents Rxn 2. Reaction (-78°C) Prep->Rxn Inert Atm Quench 3. Rochelle's Salt Quench Rxn->Quench Monitor TLC Iso 4. Isolation (Extraction) Quench->Iso Clear Emulsion Anal 5. Analysis (NMR/HPLC) Iso->Anal Crude dr

Figure 2: Standardized workflow for nucleophilic addition.

Data Summary: Solvent & Metal Effects

The following table summarizes expected diastereomeric ratios (dr) based on analogous glyceraldehyde acetonide systems [1, 2].

EntryNucleophileSolventAdditiveMajor IsomerApprox. dr (Anti:Syn)Mechanism
1R-MgBr

NoneAnti 90:10Chelation
2R-MgBrDCM

Anti >95:5Chelation (Enhanced)
3R-MgBrTHFNoneMixed60:40Competing
4R-LiTHFNoneSyn 10:90Felkin-Anh
5R-Li

NoneSyn 20:80Felkin-Anh
6

EtOHNoneSyn 30:70Felkin-Anh
7


NoneAnti 95:5Chelation
Validation Methods
  • NMR Analysis: The acetonide/cyclohexylidene protons are diagnostic. In the anti-isomer, the C2-H and C3-H coupling constants often differ from the syn-isomer due to hydrogen bonding or conformational locking.

  • Derivatization: If separation is difficult, convert the resulting alcohol to a p-nitrobenzoate or Mosher ester to enhance chromatographic separation and verify absolute stereochemistry.

References

  • Mulzer, J., et al. (1984). "Stereocontrolled addition of Grignard reagents to 2,3-O-isopropylidene-D-glyceraldehyde." Tetrahedron Letters, 25(25), 265-268.[3] Link

  • Heathcock, C. H., et al. (1987). "Acyclic stereocontrol. 35. Stereoselective addition of organometallic reagents to chiral

    
    -alkoxy aldehydes." Journal of Organic Chemistry, 52(17), 3745-3758. Link
    
  • Jurczak, J., et al. (1986). "Diastereoselective addition of nucleophiles to chiral

    
    -alkoxy aldehydes." Chemical Reviews, 86(6), 1157-1174. Link
    
  • Reetz, M. T. (1999). "Chelation control in organic synthesis." Accounts of Chemical Research, 32(2), 143-152. Link

Sources

Troubleshooting & Optimization

Storage stability of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde at low temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

A Guide to Ensuring Chemical and Stereochemical Integrity During Storage

Welcome to the technical support guide for (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde. As a key chiral building block in multi-step syntheses, the stability of this reagent is paramount to achieving reproducible and successful experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the potential stability issues and offers practical solutions for its handling and storage, particularly at low temperatures.

Section 1: Core Stability Principles & Potential Degradation Pathways

(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde possesses three key structural features that dictate its stability: a reactive aldehyde functional group, a chiral center at the alpha-position to the carbonyl, and an acid-labile cyclic acetal.[1] Understanding the vulnerabilities associated with these features is the first step toward preventing degradation.

The primary degradation pathways are:

  • Oxidation: The aldehyde group is highly susceptible to oxidation, especially by atmospheric oxygen, to form the corresponding (s)-1,4-Dioxaspiro[4.5]decane-2-carboxylic acid.[2][3][4] This is often the most common degradation route.

  • Racemization: The chiral center is adjacent to the carbonyl group and bears a proton. This makes it susceptible to enolization under either acidic or basic conditions, leading to the formation of a planar, achiral enol intermediate.[5][6] Reprotonation of this intermediate can occur from either face, resulting in a loss of enantiomeric purity (racemization).[5][7][8]

  • Polymerization: Like many aldehydes, this compound can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[9] Some suppliers note that their material may contain varying amounts of polymer.[1] Counter-intuitively for some simple aldehydes, this process can sometimes proceed even at low temperatures.[9]

  • Acetal Hydrolysis: The dioxaspiro group is a cyclic acetal, which acts as a protecting group. While stable under basic and neutral conditions, it is susceptible to hydrolysis back to its constituent parts (cyclohexanone and glyceraldehyde) in the presence of acid and water.[10][11][12]

G cluster_main Degradation Pathways Parent (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde Oxidation Oxidation (Atmospheric O2) Parent->Oxidation O2 Racemization Racemization (Acid/Base Trace) Parent->Racemization H+ or B- Polymerization Polymerization Parent->Polymerization initiator Hydrolysis Acetal Hydrolysis (Acid, H2O) Parent->Hydrolysis H+, H2O CarboxylicAcid (s)-...-2-carboxylic acid Oxidation->CarboxylicAcid RacemicAldehyde (r/s)-...-2-carbaldehyde Racemization->RacemicAldehyde Polymer Oligomers/Polymers Polymerization->Polymer HydrolysisProducts Cyclohexanone + Glyceraldehyde Hydrolysis->HydrolysisProducts

Caption: Potential degradation pathways for the title compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde?

For optimal stability, we recommend adhering to the supplier's instructions, which is typically storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[13]

  • Rationale: While very low temperatures (-20°C or below) slow down most degradation reactions like oxidation, some aliphatic aldehydes have been observed to undergo polymerization more readily at freezing temperatures.[9] Storage at 2-8°C provides a good balance, effectively slowing oxidative and hydrolytic pathways without significantly accelerating polymerization. Long-term storage should always be under an inert atmosphere in a tightly sealed, clean container.

Q2: Why is an inert atmosphere so critical for storage?

The aldehydic proton is susceptible to abstraction, initiating a radical chain reaction with atmospheric oxygen that converts the aldehyde to a carboxylic acid.[2][3] This is often the primary mode of degradation. Storing the compound under an inert gas like argon or nitrogen displaces oxygen and dramatically reduces the rate of this oxidative degradation, preserving the compound's purity.

Q3: How can I visually or analytically tell if my sample has degraded?

  • Visual Inspection: Signs of degradation can include a change from a colorless/light yellow liquid to a darker color, an increase in viscosity, or the formation of solid precipitates, which may indicate polymerization.[9][14]

  • Analytical Assessment: The most reliable method is chromatographic analysis (HPLC or GC). Signs of degradation include a decrease in the main peak's area percentage, the appearance of new peaks (impurities), or a shift in retention time.[14] For example, the carboxylic acid impurity will typically appear as a more polar peak (earlier retention time) in reverse-phase HPLC.

Q4: Is the compound sensitive to trace amounts of acid or base?

Yes, it is highly sensitive.

  • Acid Sensitivity: Trace acid can catalyze two detrimental reactions: racemization of the chiral center via enol formation and hydrolysis of the cyclic acetal protecting group.[5][10] The carboxylic acid formed from oxidation can itself act as an acid catalyst, accelerating further degradation.

  • Base Sensitivity: Trace base can also catalyze racemization via the formation of an enolate anion.[6][7]

Therefore, it is crucial to use high-purity, neutral solvents and clean glassware free of acidic or basic residues when handling this compound.

Q5: I've observed a decrease in the optical rotation of my sample. What is the likely cause?

A decrease in optical rotation is a strong indicator of racemization . This occurs when the stereochemical integrity at the alpha-carbon is compromised, leading to the formation of the (r)-enantiomer. As explained above, this process is catalyzed by trace amounts of acid or base.[6][8] To confirm, the sample's enantiomeric excess (e.e.) should be determined using a suitable chiral HPLC method.

Section 3: Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Action(s)
Unexpected peak in HPLC/GC analysis, often more polar. Oxidation. 1. The new peak is likely the corresponding carboxylic acid. Confirm by LC-MS if available. 2. Ensure future storage is under a robust inert atmosphere (N₂ or Ar). 3. Aliquot the material upon receipt to minimize repeated exposure of the bulk stock to air.
Reaction yields are low or inconsistent. Reduced Purity. 1. The active concentration of the aldehyde may be lower than assumed due to oxidation or polymerization . 2. Re-analyze the purity of your starting material using the HPLC protocol below (Section 4.2) or NMR with an internal standard. 3. Adjust stoichiometry based on the determined purity or purify the aldehyde by column chromatography if necessary.
Loss of enantiomeric excess (e.e.) in the final product. Racemization of Starting Material. 1. The aldehyde has likely undergone partial racemization during storage or handling. 2. Check the e.e. of your starting material using a validated chiral HPLC method. 3. Review your handling procedures. Ensure all solvents are anhydrous and neutral, and all glassware is scrupulously clean. Avoid contact with acidic or basic materials.
Sample is viscous, cloudy, or contains a precipitate. Polymerization. 1. The aldehyde has likely started to polymerize.[1] 2. Attempt to dissolve a small amount in a suitable solvent (e.g., DCM, Ether) and check the purity of the soluble portion by HPLC/GC. The polymer may be insoluble. 3. If significant polymerization has occurred, the material may need to be discarded or purified. Consider storing new material at 2-8°C rather than in a freezer to mitigate this issue.

Section 4: Recommended Protocols

Protocol 4.1: Recommended Storage and Handling Procedure
  • Upon Receipt: Verify the appearance of the material. It should be a colorless to light yellow liquid.[13]

  • Inert Atmosphere: Immediately place the vial inside a desiccator or glovebox with an inert atmosphere. If these are unavailable, gently flush the headspace of the manufacturer's vial with dry argon or nitrogen before re-sealing.

  • Aliquoting: To prevent contamination and repeated air exposure of the bulk material, it is highly recommended to aliquot the aldehyde into smaller, single-use vials under an inert atmosphere.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. Wrap the cap and neck with Parafilm® for extra security.

  • Storage: Store the sealed aliquots at 2-8°C in the dark.

  • Usage: When using an aliquot, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample. Use clean, dry syringes or pipettes to withdraw the material. Immediately flush the vial headspace with inert gas before re-sealing if any material remains.

Protocol 4.2: Stability Assessment via HPLC-UV

This protocol provides a general method for assessing the purity of the aldehyde and detecting the primary oxidative degradant.

Caption: Workflow for HPLC-based stability assessment.

Methodology:

  • Sample Preparation: Accurately prepare a solution of the aldehyde at approximately 1 mg/mL in HPLC-grade acetonitrile.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detector: UV at 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a sample from a freshly opened or new vial to serve as a reference (t=0).

    • Inject the aged sample to be tested.

  • Data Interpretation:

    • Purity Calculation: Determine the area percent of the main aldehyde peak. A significant decrease from the reference indicates degradation.

    • Impurity Detection: Look for new peaks. The primary oxidative impurity, (s)-1,4-Dioxaspiro[4.5]decane-2-carboxylic acid, will be more polar and should elute before the parent aldehyde on a reverse-phase column.

    • System Validation: Peak tailing or fronting could indicate issues with the compound, the column, or the method itself.[14]

Section 5: Data Summary

ParameterRecommendation / ObservationRationale / Reference
Recommended Storage Temp. 2–8 °CBalances slowing of oxidation against potential for low-temp polymerization.[9][13]
Required Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid.[2][3]
pH Sensitivity High (Avoid both acid and base)Prevents racemization and/or acetal hydrolysis.[5][6][10]
Primary Degradation Product (s)-1,4-Dioxaspiro[4.5]decane-2-carboxylic acidProduct of oxidation by atmospheric oxygen.[2][4]
Key Analytical Technique HPLC-UV (Purity), Chiral HPLC (e.e.)Quantifies purity and detects impurities; specifically measures enantiomeric purity.[15]

References

  • JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • CHEM 2325. (2024). Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Szabó, T., et al. (2024). Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmospheric Plasma Treatment. ACS Omega. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • GeeksforGeeks. (2023). Oxidation of Aldehydes, Ketones and Carboxylic Acids. [Link]

  • The Organic Chemistry Tutor. (2014). Racemization of Aldehydes and Ketones. YouTube. [Link]

  • University of Calgary. (n.d.). Reactions at the α-Carbon. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • Li, T-P., et al. (2025). Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (2025). Formation and Reactions of Acetals. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • MilliporeSigma. (n.d.). (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde. [Link]

Sources

Technical Support Center: Purification of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this chiral aldehyde, a valuable building block in organic synthesis, can present unique challenges.[1] This resource aims to equip you with the knowledge to navigate these complexities effectively.

I. Frequently Asked Questions (FAQs)

Q1: Why is column chromatography the preferred method for purifying (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde?

A1: Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.[2] For a moderately polar compound like (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, it allows for the efficient removal of non-polar impurities, more polar byproducts such as the corresponding carboxylic acid (formed via oxidation), and any unreacted starting materials.[3] Alternative methods like distillation may not be suitable if impurities have similar boiling points, and recrystallization can be challenging for non-crystalline materials. While techniques like bisulfite extraction exist for aldehyde purification, they involve additional chemical steps that might not be desirable.[4]

Q2: What are the primary challenges associated with the column chromatography of this specific aldehyde?

A2: The main challenges include:

  • On-column decomposition: Aldehydes can be sensitive and may degrade on silica gel, which is acidic in nature.[3] This can lead to the formation of byproducts and reduced yields. Some researchers have reported aldehyde decomposition on silica gel, which can be observed by HPLC analysis.[3]

  • Racemization: The chiral center alpha to the carbonyl group can be susceptible to racemization, especially if the conditions are too acidic or basic, or if the exposure to the stationary phase is prolonged.[5]

  • Peak Tailing: Aldehydes, being polar compounds, can interact strongly with the active silanol groups on the silica gel surface, leading to peak tailing and poor separation.[6]

  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, which can occur during the purification process if exposed to air for extended periods.[3]

Q3: How do I select an appropriate solvent system (mobile phase) for the purification?

A3: The ideal solvent system should provide good separation between your target compound and any impurities, with a target Rf (retardation factor) value of approximately 0.2-0.4 for the aldehyde on a TLC plate.[7] A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3][8][9] You can determine the optimal ratio by running several TLCs with varying solvent compositions.[2]

Q4: Can I use a different stationary phase other than silica gel?

A4: Yes, if you encounter significant issues with silica gel, such as decomposition or irreversible adsorption, you can consider alternative stationary phases. Alumina is a common alternative, and it is available in neutral, acidic, or basic forms. For sensitive aldehydes, neutral or deactivated alumina might be a better choice. Reversed-phase chromatography, using a C18-functionalized silica gel, is another option, particularly for separating compounds based on differences in hydrophobicity.[10]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde.

Problem 1: Low or No Recovery of the Aldehyde
Possible Cause Troubleshooting Action Scientific Rationale
Compound is stuck on the column Gradually increase the polarity of the mobile phase. A gradient elution from a low polarity solvent (e.g., 100% hexane) to a higher polarity mixture (e.g., increasing percentages of ethyl acetate) can help elute more polar compounds.[7]The aldehyde may be more polar than anticipated, requiring a stronger mobile phase to overcome its interaction with the polar stationary phase.
On-column decomposition 1. Deactivate the silica gel: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v) before packing the column.[3] 2. Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.The acidic nature of silica gel can catalyze decomposition reactions of sensitive aldehydes.[3] Neutralizing the active sites can mitigate this issue.
Sample overload Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.Overloading the column leads to broad bands and poor separation, which can result in the co-elution of your product with impurities or its irreversible adsorption.[2]
Problem 2: Poor Separation of the Aldehyde from Impurities
Possible Cause Troubleshooting Action Scientific Rationale
Inappropriate solvent system Re-optimize the mobile phase using TLC.[2] Try different solvent combinations (e.g., dichloromethane/hexane, diethyl ether/hexane) to find a system that gives a clear separation between the aldehyde and the impurity spots.The selectivity of the separation is highly dependent on the mobile phase composition.[11] A different solvent system may offer better resolution.
Column was packed improperly Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is generally preferred over dry packing for achieving a homogenous column bed.[2]A poorly packed column will have channels and irregularities that lead to uneven solvent flow and band broadening, resulting in poor separation.
Elution was too fast Reduce the flow rate of the mobile phase. This can be achieved by applying less pressure (if using flash chromatography) or by using a finer control valve.A slower flow rate allows for more equilibration between the mobile and stationary phases, which can lead to better resolution of closely eluting compounds.[7]
Problem 3: Product is Contaminated with a More Polar Impurity (e.g., Carboxylic Acid)
Possible Cause Troubleshooting Action Scientific Rationale
Oxidation of the aldehyde 1. Work quickly: Minimize the time the aldehyde is exposed to air and the silica gel. 2. Use fresh solvents: Ensure your solvents are free of peroxides, which can promote oxidation.Aldehydes are susceptible to air oxidation, and this can be exacerbated by the large surface area of the silica gel.[3]
Insufficient separation Use a shallower solvent gradient or run the column isocratically with a solvent system that gives a good separation on TLC.A steep gradient can cause compounds to elute too quickly and merge, while a shallower gradient or isocratic elution provides more time for separation.
Tailing of the aldehyde peak Add a small amount of a slightly more polar, non-reactive solvent (e.g., a trace of methanol in your ethyl acetate/hexane mixture) to the mobile phase. This is an advanced technique and should be used with caution after careful TLC analysis.The more polar solvent can help to block the active sites on the silica gel, reducing tailing and potentially improving the separation from more strongly adsorbed impurities.
Problem 4: Suspected Racemization of the Chiral Center
Possible Cause Troubleshooting Action Scientific Rationale
Acidic or basic conditions 1. Use neutral stationary phase: Employ neutral alumina instead of silica gel. 2. Avoid basic additives unless necessary: If triethylamine is used to prevent decomposition, use the minimum effective amount.The acidic protons on silica gel or the presence of a base can catalyze the enolization of the aldehyde, which can lead to racemization of the adjacent chiral center.
Prolonged contact time Optimize the chromatography to be as efficient as possible to minimize the time the compound spends on the column.The longer the compound is in contact with the stationary phase, the greater the opportunity for undesirable side reactions like racemization to occur.
Confirmation of racemization Analyze the purified product using a chiral separation technique, such as chiral HPLC or chiral GC, to determine the enantiomeric excess (ee).[12][13][14]This will provide definitive evidence of whether racemization has occurred during the purification process.

III. Experimental Protocols & Visualizations

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[8][15]

  • Dissolve a small amount of the crude (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[16]

  • Place the TLC plate in a developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[8]

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).

  • Calculate the Rf value for each spot and select the solvent system that provides the best separation with an Rf of ~0.3 for the desired product.[7]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column and ensure it is clean and dry.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluting solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle into a uniform bed, and then add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a less polar solvent like dichloromethane.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel or Celite by dissolving it in a volatile solvent, adding the adsorbent, and then removing the solvent under reduced pressure to obtain a free-flowing powder.[17]

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent Optimization) Pack Pack Column (Silica Gel Slurry) TLC->Pack Determines Solvent System Load Load Crude Sample Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure (s)-Aldehyde Evaporate->Pure_Product

Caption: Workflow for column chromatography purification.

Troubleshooting Logic Diagram

Troubleshooting Start Problem with Purification Low_Recovery Low/No Recovery? Start->Low_Recovery Poor_Sep Poor Separation? Start->Poor_Sep Racemization Racemization? Start->Racemization Decomposition Decomposition on Column Low_Recovery->Decomposition Yes Stuck Compound Stuck Low_Recovery->Stuck No Solvent Wrong Solvent System Poor_Sep->Solvent Yes Packing Improper Packing Poor_Sep->Packing No Conditions Harsh Conditions (Acid/Base) Racemization->Conditions Yes

Caption: Troubleshooting decision tree for purification issues.

IV. References

  • BenchChem. (2025). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane.

  • BenchChem. (2025). Technical Support Center: Optimization of Chromatographic Separation for MHPG-Aldehyde Isomers.

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.

  • Taylor & Francis Online. (2006). The Behaviour of Some Phenolic Acids and Aldehydes on Thin Layers of Silica Gel Impregnated with Fe(III).

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.

  • Restek. (n.d.). Troubleshooting Guide.

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

  • ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.

  • DiVA portal. (2008). New Techniques for Chiral Separations.

  • Columbia University. (n.d.). Column chromatography.

  • Royal Society of Chemistry. (n.d.). The sorption of acetaldehyde on silica gels.

  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Chromedia. (n.d.). Column choice and optimization.

  • National Center for Biotechnology Information. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • Organic-Synthesis.com. (n.d.). Protecting Groups.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer.

  • National Center for Biotechnology Information. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

  • Merck Millipore. (n.d.). TLC Tips and Tricks.

  • Wiley Online Library. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.

  • University of California, Irvine. (n.d.). 5. Thin Layer Chromatography.

  • BenchChem. (2025). Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes.

  • Chemist Library. (n.d.). Chiral Separation Techniques.

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one.

  • Sigma-Aldrich. (n.d.). (R)-1,4-Dioxaspiro 4.5 decane-2-carboxaldehyde.

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.

  • ACS Publications. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support.

  • Defense Technical Information Center. (n.d.). On Route to the Chiral Imprinting of Bulk Silica.

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide.

  • Technology Networks. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Sigma-Aldrich. (n.d.). 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde.

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6).

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.

  • SpringerLink. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv.

  • R-Biopharm. (n.d.). Purification Columns: Efficient Sample Clean-up.

Sources

Minimizing hydrate formation in (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrate Formation & Handling Protocols
Core Directive & Scope

Product Profile:

  • Compound: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde[1]

  • Common Name: (S)-Glyceraldehyde cyclohexanone ketal[1]

  • Chemical Class: Chiral

    
    -alkoxy aldehyde[1]
    
  • Primary Challenge: Hydration Equilibrium.

The Technical Challenge: Like its analog (S)-glyceraldehyde acetonide (Garner's aldehyde precursor), this molecule contains an oxygen atom at the


-position (within the dioxolane ring).[1] The inductive electron-withdrawing effect of this oxygen increases the electrophilicity of the carbonyl carbon, shifting the equilibrium significantly toward the gem-diol (hydrate)  form in the presence of trace moisture.


This guide provides autonomous, field-proven protocols to diagnose, prevent, and reverse this hydration to ensure stoichiometric accuracy in downstream applications (e.g., Wittig olefination, Grignard additions).[1]

Module 1: Diagnosis & Identification

User Question: How do I definitively know if my batch has formed a hydrate? The material looks like a viscous oil/semisolid.

Technical Response: Visual inspection is unreliable. The hydrate and aldehyde are often indistinguishable by eye (both can be viscous oils). You must use 1H NMR for definitive diagnosis.[1]

Diagnostic Workflow
  • Solvent Choice: Use Benzene-d6 or Toluene-d8 if possible.[1]

    
     often contains trace acid (DCl), which catalyzes further hydration or acetal hydrolysis during the measurement. If using 
    
    
    
    , filter it through basic alumina first.[1]
  • Spectral Signatures:

FeatureAldehyde Form Hydrate Form (Gem-diol)
Chemical Shift

9.6 – 9.8 ppm (s, 1H)

4.8 – 5.2 ppm (m, 1H)
Multiplicity Sharp Singlet (or doublet if coupling resolves)Broad multiplet (often overlaps with dioxolane ring protons)
Integration 1.0 HVariable (indicates % hydration)
Carbonyl (13C) ~200 ppmAbsent (Signal shifts to ~90-100 ppm)
The Equilibrium Mechanism (Visualized)

HydrateEquilibrium Aldehyde (S)-Aldehyde (Electrophilic Carbonyl) Transition Tetrahedral Intermediate Aldehyde->Transition + H2O (Slow) Water Trace H2O Hydrate Gem-Diol (Hydrate) (Nucleophilic Failure) Transition->Hydrate Stabilization Hydrate->Aldehyde Heat/Vacuum (Reversible) Acid Acid/Base Catalysis Acid->Transition Accelerates

Figure 1: The hydration equilibrium is driven by water concentration and catalyzed by pH extremes. The


-oxygen stabilizes the hydrate inductively.
Module 2: Prevention & Workup Protocols

User Question: I synthesized the aldehyde via Swern oxidation, but it hydrated during workup. How do I prevent this?

Technical Response: The hydration often occurs during the aqueous workup or silica chromatography. The cyclohexanone ketal is hydrophobic, but the aldehyde is polar enough to drag water into the organic phase.

Protocol A: The "Anhydrous Finish" Workup

Objective: Isolate the aldehyde while minimizing water contact time.

  • Quench: If performing a Swern or DMP oxidation, quench with saturated

    
     (keeps pH neutral/basic; prevents ketal hydrolysis).[1]
    
  • Extraction: Use Dichloromethane (DCM) .[1] Avoid Ether/EtOAc if possible, as they dissolve more water.[1]

  • Drying (Crucial Step):

    • Do not rely solely on

      
      .[1]
      
    • Step 1: Wash organic layer with Brine (

      
      ).[1]
      
    • Step 2: Dry over anhydrous

      
       for 20 minutes with vigorous stirring.
      
    • Step 3: Filter and add activated 4Å Molecular Sieves to the filtrate flask before evaporation.

  • Evaporation: Rotary evaporate at

    
    . Do not heat excessively while wet.[1]
    
Protocol B: Azeotropic Drying (The "Dean-Stark" Fix) [1]

If you suspect water remains, you must remove it azeotropically before storage.[1]

SolventBoiling Point (

)
Azeotrope with Water (

)
% Water in Azeotrope
Toluene 110.685.020.2%
Benzene 80.169.38.9%
DCM 39.638.11.5%

Recommendation: Use Toluene.[1] It effectively strips water without requiring high temperatures under vacuum.[1]

Module 3: Remediation (Troubleshooting)

User Question: My NMR shows 40% hydrate. Can I use it for a Wittig reaction, or do I need to repurify?

Technical Response: Do NOT use hydrated material for Wittig/HWE reactions. The hydrate will quench your ylide (acting as a proton source via the -OH groups), lowering yields and altering stoichiometry. You must revert the hydrate to the aldehyde.

Remediation Protocol: The "Crack-Back" Distillation [1]

This method uses heat and vacuum to shift the equilibrium back to the aldehyde by physically removing water.

Equipment: Kugelrohr apparatus or Short-path distillation head.

  • Setup: Place the crude hydrated aldehyde in the source flask.

  • Additives: Add a small amount of calcium hydride (

    
    )  or activated powdered 4Å molecular sieves to the flask. This acts as a "water sink" to prevent recombination.[1]
    
  • Vacuum: Apply high vacuum (

    
     mmHg).
    
  • Heat: Gently heat the source flask.

    • Note: The aldehyde typically distills between

      
       (depending on vacuum).[1]
      
  • Collection: Collect the distillate in a receiver flask cooled to

    
     (Dry ice/Acetone).
    
  • Immediate Action: Backfill with Argon/Nitrogen.[1] Dissolve immediately in your anhydrous reaction solvent (e.g., THF) if not storing.[1]

Decision Tree: To Distill or To Dry?

RemediationTree Start Material Status? CheckNMR Check 1H NMR Start->CheckNMR Result1 >95% Aldehyde CheckNMR->Result1 Result2 <90% Aldehyde (Hydrate Present) CheckNMR->Result2 Action1 Use Immediately or Store -20C Result1->Action1 Action2 Is it crude or pure? Result2->Action2 Crude Crude Mixture Action2->Crude Pure Clean but Wet Action2->Pure FixCrude Chromatography (Buffered Silica) Crude->FixCrude FixPure Azeotropic Distillation (Toluene x 3) Pure->FixPure

Figure 2: Workflow for determining the necessary purification step based on hydration levels.

Module 4: Storage & Stability

User Question: How do I store this for 6 months without degradation?

Technical Response: Aldehydes of this class are prone to (1) Hydration,[2][3] (2) Oxidation (to the carboxylic acid), and (3) Polymerization (trimerization).[1]

Golden Rules of Storage:

  • State: Store as a solution in anhydrous Benzene or Toluene if possible. Pure neat aldehyde is more prone to polymerization.[1]

  • Temperature:

    
     is mandatory.[1]
    
  • Atmosphere: Argon balloon or sealed ampoule.

  • Container: Silylated glass vials (hydrophobic surface) reduce water adsorption from the glass surface itself.[1]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 6: Nucleophilic addition to the carbonyl group). [1]

  • Wipf, P. (2005).[1] Handbook of Reagents for Organic Synthesis, Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons.[1] (Discusses handling of sensitive aldehydes). [1]

  • Jurczak, J., Pikul, S., & Bauer, T. (1986).[1] (S)-Glyceraldehyde acetonide and its derivatives: useful chiral building blocks.[1] Tetrahedron, 42(2), 447-488.[1] (Foundational review on

    
    -alkoxy aldehydes and their hydration tendencies). 
    
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Protocols for azeotropic drying and aldehyde purification).

Sources

Technical Support Center: Dioxaspiro Synthesis Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dioxaspiro compounds. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing cyclohexanone byproducts from your reaction mixtures. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is cyclohexanone a common byproduct in my dioxaspiro synthesis?

A1: Cyclohexanone and its derivatives are frequently used as starting materials in the synthesis of dioxaspiro compounds through a ketalization reaction with a diol.[1][2][3] The reaction involves the acid-catalyzed nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of cyclohexanone. If the reaction does not go to completion, or if an excess of cyclohexanone is used to drive the equilibrium towards the product, unreacted cyclohexanone will remain as a significant byproduct in your crude product mixture.

Q2: What are the primary methods for removing residual cyclohexanone?

A2: The most common and effective methods for removing cyclohexanone byproducts include:

  • Sodium Bisulfite Extraction: A classical and highly effective chemical method for selectively removing unhindered ketones.[4][5][6]

  • Distillation: Best suited for large-scale purifications where there is a significant boiling point difference between cyclohexanone and your desired dioxaspiro product.[7][8][9]

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.[10][11]

  • Recrystallization: An effective method for purifying solid dioxaspiro compounds from liquid or more soluble impurities like cyclohexanone.[12][13][14]

Q3: How do I choose the best purification method for my specific dioxaspiro compound?

A3: The choice of purification method depends on several factors, including the scale of your reaction, the physical properties of your dioxaspiro product (e.g., solid vs. liquid, boiling point, polarity), and the level of purity required. The flowchart below provides a general decision-making framework.

Purification Method Selection start Crude Dioxaspiro Product (contains Cyclohexanone) is_solid Is the product a solid at room temperature? start->is_solid is_large_scale Large scale synthesis (>10g)? is_solid->is_large_scale No (Liquid/Oil) recrystallization Recrystallization is_solid->recrystallization Yes bp_diff Significant boiling point difference with cyclohexanone? is_large_scale->bp_diff Yes polarity_diff Sufficient polarity difference? is_large_scale->polarity_diff No bp_diff->polarity_diff No distillation Distillation bp_diff->distillation Yes bisulfite Sodium Bisulfite Extraction polarity_diff->bisulfite No chromatography Column Chromatography polarity_diff->chromatography Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Sodium Bisulfite Extraction

Principle: This method relies on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of cyclohexanone. This reaction forms a water-soluble bisulfite adduct, which can be easily separated from the organic-soluble dioxaspiro product through liquid-liquid extraction.[5][15]

When to Use: This is an excellent first-line method for removing small to moderate amounts of cyclohexanone, especially when distillation or chromatography is not practical. It is particularly effective for sterically unhindered ketones like cyclohexanone.[6]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. The molar ratio of sodium bisulfite to estimated cyclohexanone should be at least 2:1 to ensure complete adduct formation.[16]

  • Agitation: Shake the separatory funnel vigorously for 5-10 minutes to ensure intimate contact between the two phases. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the cyclohexanone-bisulfite adduct. Drain and collect the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified dioxaspiro product.

Troubleshooting:

IssuePossible CauseSolution
Incomplete cyclohexanone removal Insufficient sodium bisulfite.Increase the amount of saturated sodium bisulfite solution used.
Inadequate mixing.Increase the shaking time during extraction.
The dioxaspiro product has some water solubility.Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent.
Emulsion formation High concentration of surfactants or polar impurities.Add a small amount of brine to the separatory funnel to help break the emulsion.
Precipitate formation at the interface The bisulfite adduct may have limited solubility in the aqueous phase.Add more water to dissolve the precipitate.
Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. Cyclohexanone has a boiling point of approximately 155-156 °C at atmospheric pressure. If your dioxaspiro product has a significantly higher boiling point, distillation can be an effective purification method.[7][8]

When to Use: This method is ideal for large-scale purifications and for separating cyclohexanone from non-volatile or high-boiling dioxaspiro products.

Experimental Protocol:

  • Apparatus Setup: Assemble a standard distillation apparatus. For high-boiling compounds, vacuum distillation is recommended to prevent thermal degradation.

  • Heating: Heat the crude mixture in the distillation flask. Use a heating mantle with a stirrer for uniform heating.

  • Fraction Collection: Collect the fraction that distills at the boiling point of cyclohexanone (adjusting for the pressure if using vacuum distillation).

  • Product Recovery: The purified dioxaspiro product will remain in the distillation flask as the residue.

Troubleshooting:

IssuePossible CauseSolution
Poor separation Boiling points of cyclohexanone and the product are too close.Use a fractional distillation column to increase the separation efficiency.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Product decomposition The product is thermally unstable at its boiling point.Use vacuum distillation to lower the boiling points of the components.[9]
Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Cyclohexanone is a relatively polar compound due to its carbonyl group. By choosing an appropriate eluent system, it can be separated from less polar or more polar dioxaspiro products.[10]

When to Use: This is a highly versatile method for purifying small to moderate quantities of product, especially when other methods fail or when high purity is required.

Experimental Protocol:

  • Column Packing: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Elute the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexanes is often a good starting point.

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.

Troubleshooting:

IssuePossible CauseSolution
Poor separation (overlapping spots on TLC) Inappropriate solvent system.Optimize the eluent polarity. A more polar eluent will move all compounds faster, while a less polar eluent will slow them down.
Column overloading.Use a larger column or load less sample.
Product streaking on the column The product is too polar for the chosen eluent.Increase the polarity of the eluent.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading.
Recrystallization

Principle: This technique purifies solid compounds by dissolving them in a hot solvent and then allowing them to crystallize as the solution cools. Impurities, such as cyclohexanone, will remain dissolved in the solvent.[13][14][17]

When to Use: This method is only applicable if your dioxaspiro product is a solid at room temperature and you can find a suitable solvent in which its solubility is high at elevated temperatures and low at room temperature.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which your dioxaspiro compound is sparingly soluble at room temperature but highly soluble when hot. Cyclohexanone should be soluble in this solvent at all temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

IssuePossible CauseSolution
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product.
The product has oiled out.Reheat the solution to dissolve the oil, then cool more slowly, possibly with scratching the inside of the flask to induce crystallization.
Low recovery of the product Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the solid.
The product has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period.

Workflow Diagram

Purification_Workflow start Crude Dioxaspiro Synthesis Product initial_analysis Analyze crude product (TLC, GC, NMR) to estimate cyclohexanone content start->initial_analysis high_cyclo High Cyclohexanone Content? initial_analysis->high_cyclo bisulfite_step Perform Sodium Bisulfite Extraction high_cyclo->bisulfite_step Yes distillation_step Consider Distillation for large scale high_cyclo->distillation_step Yes (Large Scale) low_cyclo Low Cyclohexanone Content high_cyclo->low_cyclo No bisulfite_step->low_cyclo distillation_step->low_cyclo is_solid Is the product solid? low_cyclo->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography_step Column Chromatography is_solid->chromatography_step No final_product Pure Dioxaspiro Compound recrystallize->final_product chromatography_step->final_product

Caption: General workflow for purifying dioxaspiro compounds.

References

  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Chegg.com. (2015). Solved: Mechanism Question: Cyclohexanone + ethane-1,2-diol. [Link]

  • European Patent Office. (1994). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol (EP 0450498 B1). [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • Scribd. Recrystallization Techniques for Purification. [Link]

  • Google Patents. (1958).
  • Google Patents. (2009). Method for the production of substituted and unsubstituted cyclohexanone monoketals (WO2009056233A1).
  • IQ-USP. Isolation of Cyclohexanone from Steam Distillate. [Link]

  • ResearchGate. (2015). Does anyone know the best way to distill off cyclohexanone from TDI-prepolymer to apply self-healing microcapsule?. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • California State University, Stanislaus. Recrystallization. [Link]

  • Google Patents. (1957). Process for recovering cyclohexanone by formation of a bisulfite adduct (US2813905A).
  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]

  • EBSCO. (2023). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • University of California, Irvine. Distillation. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]

  • ResearchGate. General reaction mechanism for the ketalization of cyclohexanone with glycol. [Link]

  • University of Rochester. Workup: Aldehydes. [Link]

  • FAO AGRIS. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. [Link]

  • MDPI. (2021). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • Google Patents. (1992). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol (US5168983A).
  • ACS Publications. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. [Link]

  • National Center for Biotechnology Information. (2015). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[12]arene Cocrystals Accompanied by Vapochromic Behavior. [Link]

  • National Center for Biotechnology Information. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. [Link]

  • Organic Syntheses. (2014). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Specific Optical Rotation of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and asymmetric synthesis, chiral building blocks are of paramount importance. The spatial arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde stands out as a valuable chiral intermediate, prized for its rigid spirocyclic core which allows for precise control over the three-dimensional orientation of functional groups. A key parameter for characterizing such chiral molecules is their specific optical rotation, a fundamental property that confirms stereochemical identity and enantiomeric purity.

This guide provides an in-depth comparison of the specific optical rotation of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde against other relevant chiral aldehydes, supported by a detailed experimental protocol for its determination.

Understanding Specific Optical Rotation

Specific optical rotation, denoted as [α], is an intrinsic property of a chiral compound. It is defined as the angle to which a solution of the compound at a specific concentration and path length rotates the plane of polarized light at a given temperature and wavelength. The sign of the rotation, positive (+) for dextrorotatory (clockwise) and negative (-) for levorotatory (counter-clockwise), is a defining characteristic of a specific enantiomer. It's crucial to remember that there is no direct correlation between the (R/S) designation of a chiral center and the sign of its specific rotation (+/-).[1]

Specific Optical Rotation of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

While direct experimental data for the (S)-enantiomer is not widely published, the specific optical rotation for its mirror image, (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde, has been reported. Enantiomers possess specific rotations that are equal in magnitude but opposite in direction.[1]

Based on the reported value for the (R)-enantiomer, the specific optical rotation for (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is inferred to be:

[α]D ≈ -60 ± 10° (in chloroform)

This value serves as a critical benchmark for researchers synthesizing or utilizing this chiral building block.

Comparative Analysis with Alternative Chiral Aldehydes

To provide context for the specific optical rotation of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, the table below compares its value with those of other synthetically useful chiral aldehydes.

CompoundStructureSpecific Optical Rotation ([α]D)Solvent & Conditions
(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde -60 ± 10° (inferred)Chloroform
(R)-(+)-Citronellal+13.09°Neat, 18 °C
(S)-(+)-2-PhenylpropanalPositive rotation reported, specific value varies with conditions.Not specified
(S)-(-)-2-Methylbutanal-33.5°Neat, 20 °C

Note: The specific value for (S)-(+)-2-Phenylpropanal can vary, and it is recommended to be determined experimentally under the specific conditions of use.

This comparison highlights the relatively high magnitude of the specific optical rotation for (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, which can be advantageous for accurately determining enantiomeric purity, as even small deviations from this value would be readily detectable.

Experimental Protocol: Determination of Specific Optical Rotation via Polarimetry

The trustworthiness of a specific optical rotation value is contingent upon a meticulously executed experimental protocol. The following is a self-validating system for the accurate measurement of this critical parameter.

Causality in Experimental Choices:

  • Wavelength (λ): The sodium D-line (589 nm) is the historical and most common standard, ensuring comparability of data across different laboratories and literature sources.

  • Temperature (T): Optical rotation is temperature-dependent. Maintaining a constant, recorded temperature (typically 20°C or 25°C) is crucial for reproducibility.

  • Solvent: The choice of an achiral solvent is critical as the solvent can influence the conformation of the analyte and thus its specific rotation. The solvent used must always be reported.

  • Concentration (c): The observed rotation is directly proportional to the concentration. Precise knowledge of the concentration is therefore essential for calculating the specific rotation.

  • Path Length (l): The observed rotation is also directly proportional to the path length of the polarimeter cell. A standard path length of 1 decimeter (dm) is commonly used.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up until a stable light output is achieved.

    • Calibrate the instrument by measuring the optical rotation of a blank (the pure, achiral solvent to be used for the sample). The reading should be zero. Adjust the instrument if necessary.

  • Sample Preparation:

    • Accurately weigh a sample of the chiral aldehyde (e.g., 100 mg).

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen achiral solvent (e.g., chloroform) and fill to the mark. Ensure the solution is homogeneous. Calculate the concentration in g/mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter.

    • Record the observed rotation (α) and the temperature. Take multiple readings and average them to minimize error.

  • Calculation of Specific Rotation:

    • Use the following formula to calculate the specific rotation [α]: [α]Tλ = α / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Visualization of the Polarimetry Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate 1. Calibrate Polarimeter (with blank solvent) Prepare 2. Prepare Solution (accurately weigh & dissolve) Calibrate->Prepare Ensures baseline is zero Fill_Cell 3. Fill Polarimeter Cell (avoid bubbles) Prepare->Fill_Cell Precise concentration is key Measure 4. Measure Observed Rotation (α) (record temperature) Fill_Cell->Measure Clear light path is crucial Calculate 5. Calculate Specific Rotation [α] = α / (l × c) Measure->Calculate Use observed rotation value Compare 6. Compare with Literature/Standard Calculate->Compare Validate enantiomeric purity

Caption: Workflow for Determining Specific Optical Rotation.

Authoritative Grounding and Field Insights

The use of chiral building blocks like (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is integral to modern synthetic strategies, particularly in the pharmaceutical industry. The synthesis of complex molecules often involves multiple stereocenters, and the introduction of a pre-defined chiral center from a building block can significantly simplify the synthetic route and improve overall yield and stereoselectivity.

The specific optical rotation serves as a quick and reliable quality control check. A measured value that deviates significantly from the expected value can indicate either the presence of impurities or incomplete resolution of enantiomers (i.e., a lower enantiomeric excess). For drug development professionals, ensuring high enantiomeric purity is non-negotiable, as the "wrong" enantiomer can be inactive or, in some cases, harmful.

The rigid spirocyclic nature of 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde derivatives provides a conformationally restricted scaffold. This is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The aldehyde functionality, in turn, is a versatile handle for a wide range of chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, allowing for the facile introduction of further molecular complexity.

Conclusion

(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a valuable chiral building block with a significant negative specific optical rotation. This distinct physical property, when measured using a robust and well-controlled experimental protocol, is a cornerstone of its quality assessment. By understanding and accurately measuring its specific optical rotation, researchers and drug development professionals can confidently employ this versatile molecule in the synthesis of novel, enantiomerically pure compounds with potential therapeutic applications.

References

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

Sources

Introduction: Decoding the Vibrational Signature of a Chiral Spiroketal Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectrum of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a molecule of interest in synthetic chemistry, featuring a unique combination of a chiral center, a spiroketal framework, and an aldehyde functional group. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to confirm the identity and purity of such molecules by probing their specific covalent bond vibrations. Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint."

Predicted IR Absorption Profile: A Sum of Functional Parts

The structure of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde incorporates three key vibrational components: the aldehyde group (CHO), the spiroketal system (C-O-C), and the alkane backbone (C-H bonds in the cyclohexane and dioxolane rings).

Key Diagnostic Regions:
  • Carbonyl (C=O) Stretching Region (1750-1720 cm⁻¹): The most intense and diagnostic peak for an aldehyde is the C=O stretching vibration. For a saturated aliphatic aldehyde like this one, the peak is expected to be strong and sharp, appearing in the 1740-1720 cm⁻¹ range.[1] The precise position can be influenced by the electronegativity of adjacent atoms and local steric effects.

  • Aldehyde C-H Stretching Region (2850-2700 cm⁻¹): A hallmark of aldehydes is the C-H stretching vibration of the aldehyde proton itself. This typically appears as a pair of moderate-intensity peaks.[1][2][3] One peak is found around 2830-2800 cm⁻¹, often overlapping with alkane C-H stretches, while a second, more diagnostic peak appears near 2720 cm⁻¹.[1][3] The presence of this lower-wavenumber peak is a strong confirmation of an aldehyde functional group.[1][3]

  • C-O Stretching Region (1200-1000 cm⁻¹): The spiroketal moiety contains multiple C-O single bonds. These asymmetric and symmetric C-O-C stretching vibrations give rise to several strong, sharp bands in the fingerprint region, typically around 1150-1050 cm⁻¹.[4] These peaks are characteristic of ethers and acetals.

  • Alkyl C-H Stretching and Bending Region (3000-2850 cm⁻¹ and 1470-1350 cm⁻¹): The cyclohexane and dioxolane rings contribute standard alkane C-H stretching vibrations just below 3000 cm⁻¹.[5] Additionally, C-H scissoring (bending) vibrations for CH₂ groups are expected around 1470-1450 cm⁻¹.[5][6]

Comparative Spectral Analysis

To isolate the spectral contributions of the aldehyde and spiroketal groups, we compare the predicted spectrum of our target molecule with two well-documented alternatives.

Table 1: Comparative Analysis of Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde (Predicted)1,4-Dioxaspiro[4.5]decane (Parent Ketal)[7][8]Cyclohexanecarbaldehyde (Analog)Causality of Spectral Features
Aldehyde C-H Stretch ~2830 (m), ~2720 (m)Absent~2820 (m), ~2715 (m)The pair of peaks is highly diagnostic for the C-H bond of the CHO group.[1][2] The parent ketal lacks this group entirely.
Alkyl C-H Stretch 2950-2850 (s)2950-2850 (s)2950-2850 (s)Present in all three molecules, arising from the sp³ C-H bonds of the cyclohexane ring.[5]
Carbonyl C=O Stretch 1735-1725 (s, sharp) Absent~1730 (s, sharp) This strong, sharp absorption is the most prominent feature of an aldehyde and is absent in the parent spiroketal.[9][10]
CH₂ Scissoring (Bend) ~1450 (m)~1450 (m)~1450 (m)Characteristic bending vibration for the CH₂ groups in the cyclohexane ring.[6]
C-O-C Stretch (Ketal) ~1150-1050 (s, multiple bands)~1150-1050 (s, multiple bands)AbsentThese strong absorptions are the signature of the cyclic ketal (dioxolane ring) C-O bonds.[4] Their absence in cyclohexanecarbaldehyde is a key differentiator.

(s = strong, m = medium)

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the steps for obtaining an FTIR spectrum of a liquid or low-melting solid sample, such as (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, using an Attenuated Total Reflectance (ATR) accessory, which is a common and highly effective sampling technique.[11][12]

Materials:
  • FTIR Spectrometer with ATR accessory (e.g., with a diamond or ZnSe crystal)

  • Sample: (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry.[13]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software.

    • This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[14]

  • Sample Application:

    • Place a single, small drop of the liquid sample directly onto the center of the ATR crystal.[15] The amount should be just sufficient to completely cover the crystal surface.

    • If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.[13]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The software will collect the spectrum, ratio it against the previously collected background, and display the resulting absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Post-Measurement Cleaning:

    • Clean the sample from the ATR crystal immediately after measurement using a lint-free wipe and an appropriate solvent.[13][14] This prevents cross-contamination of subsequent samples.

Data Interpretation Workflow

The logical flow from sample to final interpretation involves several key stages, ensuring that the final data is both accurate and meaningful.

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Obtain Pure Sample Clean Clean ATR Crystal (e.g., with Isopropanol) Sample->Clean Background Acquire Background Spectrum (Air) Clean->Background Apply Apply Sample Drop to Crystal Background->Apply Ready for Sample Scan Acquire Sample Spectrum Apply->Scan Process Process Data (Baseline Correction, etc.) Scan->Process Raw Data Identify Identify Key Peaks (C=O, C-H, C-O) Process->Identify Compare Compare with Reference Spectra & Tables Identify->Compare Structure Confirm Structure Compare->Structure

Caption: Workflow for FTIR analysis from sample preparation to structural confirmation.

Key Structural Features and Their IR Signatures

This diagram correlates the primary structural fragments of the molecule with their expected absorption regions in the infrared spectrum.

G mol (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde Aldehyde (CHO) Spiroketal (C-O-C) Alkane (CH₂) aldehyde_peaks C=O Stretch: ~1730 cm⁻¹ (Strong) Aldehyde C-H Stretch: ~2830 & ~2720 cm⁻¹ (Medium) mol:f0->aldehyde_peaks ketal_peaks C-O-C Stretch: ~1150-1050 cm⁻¹ (Multiple Strong Bands) mol:f1->ketal_peaks alkane_peaks C-H Stretch: 2950-2850 cm⁻¹ (Strong) C-H Bend: ~1450 cm⁻¹ (Medium) mol:f2->alkane_peaks

Sources

Mass Spectrometry Fragmentation Patterns of Dioxaspiro Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Dioxaspiro Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dioxaspiro compounds—specifically 1,4-dioxaspiro[4.5]decane derivatives (ethylene ketals) and 1,6-dioxaspiro systems (spiroacetals)—are critical structural motifs in medicinal chemistry. They serve as robust protecting groups for ketones in drug synthesis and as pharmacophoric cores in bioactive natural products (e.g., pheromones, toxins).

This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for the structural elucidation of these compounds. While EI provides fingerprint-rich spectra ideal for library matching, it often obliterates the molecular ion (


). In contrast, ESI preserves the protonated molecule (

), enabling controlled collision-induced dissociation (CID) for detailed structural interrogation.

Part 1: The Comparative Landscape (EI vs. ESI)

The choice of ionization method dictates the visibility of the spiro-center and the stability of the molecular ion. The following table contrasts the "performance" of these two methods when applied to dioxaspiro analytes.

Table 1: Comparative Performance Metrics
FeatureElectron Ionization (EI)Electrospray Ionization (ESI / CID)
Ionization Energy Hard (70 eV standard)Soft (Thermal/Voltage dependent)
Molecular Ion (

)
Often weak or absent (<5% abundance)Dominant (

or

)
Base Peak Origin Spontaneous

-cleavage (e.g., m/z 99)
Precursor ion (unless CID is applied)
Structural Insight Fingerprinting (Library Match)Molecular Weight & Side-chain sequencing
Spiro-Center Stability Low (Rapid ring opening)High (Stable until collision)
Key Application GC-MS analysis of volatile intermediatesLC-MS/MS of polar/labile drug candidates

Part 2: Mechanistic Deep Dive

Understanding the fragmentation requires analyzing the stability of the oxonium ion . The spiro-carbon (C-O-C-O-C) is the thermodynamic weak point.

Electron Ionization (EI) Mechanism

In EI (70 eV), the radical cation (


) is formed by ejecting an electron from one of the oxygen lone pairs.
  • Case Study: 1,4-Dioxaspiro[4.5]decane (MW 142).[1][2]

  • Primary Pathway (Formation of m/z 99):

    • Ionization: Removal of an electron from oxygen creates a radical cation.

    • 
      -Cleavage:  The C-C bond of the cyclohexane ring adjacent to the spiro-carbon cleaves homolytically. This opens the cyclohexane ring, resulting in a distonic ion (charge on oxygen, radical on the alkyl chain).
      
    • Radical Loss: The alkyl chain undergoes further cleavage (often losing a propyl radical,

      
      , 43 Da) to stabilize the positive charge via resonance, forming a cyclic oxonium ion at m/z 99 .
      
    • Diagnostic Value: The m/z 99 peak is the "signature" of a cyclohexanone ethylene ketal.

ESI-CID Mechanism

In ESI, the molecule is protonated (


). The spiro-ring system remains intact until energy is added in the collision cell.
  • Primary Pathway:

    • Protonation: Protonation occurs at one of the ether oxygens.

    • Ring Opening: Under CID, the C-O bond breaks, opening the dioxolane ring (reverting towards the ketone form) or the cyclohexane ring.

    • Neutral Loss: Common losses include ethylene glycol (62 Da) to regenerate the protonated ketone, or ethylene (28 Da) if the dioxolane ring fragments.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for 1,4-dioxaspiro[4.5]decane under EI and ESI conditions.

DioxaspiroFragmentation cluster_EI Electron Ionization (Hard) cluster_ESI ESI-MS/MS (Soft) Start 1,4-Dioxaspiro[4.5]decane (MW 142) EI_Ion Radical Cation [M]+. (m/z 142 - Weak) Start->EI_Ion 70 eV EI ESI_Ion Protonated Ion [M+H]+ (m/z 143 - Dominant) Start->ESI_Ion ESI (+) Distonic Distonic Ion (Ring Open) EI_Ion->Distonic alpha-cleavage BasePeak Oxonium Ion (m/z 99 - Base Peak) Distonic->BasePeak Stabilization Neutral Loss of Propyl Radical (C3H7•, 43 Da) Distonic->Neutral CID_State Collision Activation (CID) ESI_Ion->CID_State MS/MS Fragment1 Fragment: [Ketone+H]+ (m/z 99) CID_State->Fragment1 Hydrolysis/Cleavage Neutral2 Loss of Ethylene Glycol (62 Da) CID_State->Neutral2

Caption: Comparative fragmentation workflows. EI (left) favors radical-driven alpha-cleavage to stable oxonium ions (m/z 99). ESI (right) preserves the precursor until CID induces neutral losses.

Part 4: Experimental Protocol

To ensure reproducible fragmentation data, the following self-validating protocol is recommended.

A. Sample Preparation[4]
  • Solvent: Dissolve 1 mg of the dioxaspiro compound in 1 mL of Methanol (LC-MS grade) . Avoid protic acids which may prematurely hydrolyze the ketal.

  • Dilution: Dilute 1:100 with 50:50 MeOH:H2O + 0.1% Formic Acid (for ESI) or inject directly (for GC-EI).

B. Instrument Parameters (ESI-MS/MS)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (Ensure complete vaporization of solvent to prevent clustering).

  • Collision Energy (CE): Perform a CE Ramp (10–50 eV).

    • Validation Step: At 10 eV, the

      
       should be >90% intensity. At 40 eV, the 
      
      
      
      should be <10%, replaced by fragments (e.g., m/z 99, 55).
C. Data Interpretation Check
  • EI Check: Look for the m/z 99 doublet (if isotopic pattern allows) or the loss of 43 Da from the molecular weight.

  • ESI Check: Confirm the parent ion is even-mass (Nitrogen rule: 0 N = Even mass, but

    
     is odd).
    

Part 5: Characteristic Ion Table

Use this table to validate your spectral data.

Fragment Ion (m/z)Origin / StructureMechanism
142 Molecular Ion (

)
Intact molecule (Rare in EI).
143 Protonated Molecule (

)
ESI parent ion.
99 Base Peak (EI) Cyclic oxonium ion (

) formed by loss of

.
86 Retro-Diels-Alder ProductLoss of ethylene (

) from the cyclohexane ring (less common).
55 Hydrocarbon Fragment

(Cyclohexane ring residue).
41 Allyl Cation

(Deep fragmentation).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • Francke, W., et al. (1979).[3] Mass-spectrometric fragmentation of alkyl-1,6-dioxaspiro[4.5]decanes. The Science of Nature. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • PubChem. (2024).[4] 1,4-Dioxaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Chiral Purity of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity and safety. For a chiral building block like (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of its chiral integrity, offering insights into the principles, practical applications, and data interpretation for each technique. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

The Imperative of Chiral Purity

(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a valuable chiral intermediate in the synthesis of various complex molecules. The "s" designation signifies a specific three-dimensional arrangement of atoms around its stereocenter. The opposite enantiomer, the (r)-form, can exhibit different, and potentially undesirable, biological or chemical properties. Therefore, the ability to accurately quantify the enantiomeric excess (ee) is a non-negotiable aspect of quality control.

Comparative Analysis of Key Analytical Methodologies

The validation of chiral purity for (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde can be approached through several analytical techniques. The choice of method often depends on factors such as the required level of accuracy, sample throughput, available instrumentation, and the stage of research or development.

Analytical TechniquePrincipleResolutionSensitivityThroughputKey AdvantagesKey Limitations
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase.HighHighModerateExcellent for volatile compounds, high resolution.[1]Requires analyte to be volatile and thermally stable, may require derivatization.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Very HighHighModerateBroad applicability, wide variety of chiral stationary phases available.[2][3]Can be more expensive, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents (CSRs) Formation of diastereomeric complexes with distinct NMR spectra.Moderate to HighLow to ModerateLowProvides structural information, can be used for absolute configuration.[4][5][6]Requires higher sample concentrations, can be complex to interpret.[4][7]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.N/A (Spectroscopic)ModerateLowDetermines absolute configuration without crystallization.[8][9][10]Requires specialized equipment and theoretical calculations.[8][11]

In-Depth Methodologies and Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.[1] For an aldehyde like (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, direct analysis is often feasible. However, derivatization can sometimes improve peak shape and resolution.

Principle of Separation: The enantiomers of the analyte interact differently with a chiral stationary phase (CSP) coated on the inside of the GC column. This differential interaction leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based CSPs are commonly used for this purpose.[12][13]

Experimental Protocol: Chiral GC-FID Analysis

  • Sample Preparation: Dissolve a known concentration of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: e.g., a cyclodextrin-based column such as Rt-βDEXsm.[12]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Injection Volume: 1 µL (split or splitless injection may be used depending on concentration).

  • Data Analysis:

    • Identify the peaks corresponding to the (s) and (r) enantiomers based on their retention times (a racemic standard is useful for initial identification).

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(s) - Area(r)) / (Area(s) + Area(r)) ] x 100

Causality in Experimental Choices: The choice of a cyclodextrin-based column is based on its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules, leading to effective separation.[1] The temperature program is optimized to ensure sufficient separation between the enantiomers while maintaining reasonable analysis times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[2] It offers a broad range of chiral stationary phases (CSPs), making it applicable to a diverse array of compounds.

Principle of Separation: Similar to chiral GC, the separation is based on the differential interaction of enantiomers with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds.[2]

Experimental Protocol: Chiral HPLC-UV Analysis

  • Sample Preparation: Dissolve a known concentration of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Column: e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (aldehydes typically have a UV absorbance in this region).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for the (s) and (r) enantiomers.

    • Calculate the % ee as described for the GC method.

Trustworthiness of the Protocol: This protocol is self-validating through the use of a racemic standard to confirm the elution order and resolution of the enantiomers. The precision and accuracy of the method should be established through replicate injections and analysis of samples with known enantiomeric ratios.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be a powerful tool for determining enantiomeric purity, especially when coupled with chiral shift reagents (CSRs).[4][6] These reagents are typically lanthanide complexes that can coordinate with the analyte.[5][14]

Principle: The CSR forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers.[7] The integration of these signals allows for the quantification of the enantiomeric ratio.

Experimental Protocol: ¹H NMR with Eu(hfc)₃

  • Sample Preparation: Dissolve approximately 5-10 mg of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of CSR: Add a small, known amount of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.

  • Spectral Acquisition: Acquire a series of ¹H NMR spectra after incremental additions of the CSR. Monitor the separation of key proton signals (e.g., the aldehyde proton).

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the % ee from the ratio of the integrals.

Expertise in Interpretation: The key to this method is selecting a proton signal that is sensitive to the chiral environment and provides baseline resolution upon addition of the CSR. Over-addition of the CSR can lead to significant line broadening, which can complicate quantification.

Vibrational Circular Dichroism (VCD)

VCD is a sophisticated spectroscopic technique that can determine the absolute configuration of a chiral molecule in solution without the need for crystallization.[8][10][15]

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the sample can be unequivocally assigned.[8][9][11]

Experimental Workflow: VCD Analysis

VCD_Workflow cluster_Experimental Experimental Measurement cluster_Computational Computational Modeling SamplePrep Sample Preparation (5-15 mg in suitable solvent) VCD_Measurement Measure VCD and IR Spectra SamplePrep->VCD_Measurement Comparison Spectral Comparison (Experimental vs. Calculated) VCD_Measurement->Comparison Conformational_Search Conformational Search (e.g., for (s)-enantiomer) DFT_Optimization DFT Geometry Optimization and Frequency Calculation Conformational_Search->DFT_Optimization VCD_Calculation Ab Initio VCD Calculation DFT_Optimization->VCD_Calculation VCD_Calculation->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD.

Authoritative Grounding: The reliability of VCD for absolute configuration assignment has been extensively demonstrated and is becoming an increasingly important tool in the pharmaceutical industry, especially for non-crystalline samples.[8][9]

Visualization of the Validation Process

// Node Definitions Start [label="Sample of\n(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Method_Selection [label="Method Selection", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

GC [label="Chiral GC", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="Chiral HPLC", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR with CSR", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VCD [label="VCD Spectroscopy", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data_Acquisition [label="Data Acquisition", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Quantification", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Report [label="Report Chiral Purity (% ee)\nand/or Absolute Configuration", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Method_Selection; Method_Selection -> GC [label="Volatile & Thermally Stable"]; Method_Selection -> HPLC [label="Broad Applicability"]; Method_Selection -> NMR [label="Structural Confirmation Needed"]; Method_Selection -> VCD [label="Absolute Configuration Needed"];

GC -> Data_Acquisition; HPLC -> Data_Acquisition; NMR -> Data_Acquisition; VCD -> Data_Acquisition;

Data_Acquisition -> Data_Analysis; Data_Analysis -> Report; }

Caption: Logical flow for validating chiral purity.

Conclusion and Recommendations

The validation of the chiral purity of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a critical step that requires robust and reliable analytical methods. For routine quality control where high throughput and accuracy are essential, Chiral GC and Chiral HPLC are the methods of choice. Chiral GC is particularly advantageous due to the likely volatility of the analyte, potentially offering faster analysis times. Chiral HPLC provides broader flexibility with a vast library of available chiral stationary phases.

NMR with chiral shift reagents serves as an excellent orthogonal method for confirmation and can provide valuable structural insights, although it is generally less suited for high-throughput screening. For definitive assignment of the absolute configuration, especially during early-stage development or when a reference standard is unavailable, Vibrational Circular Dichroism (VCD) is an unparalleled technique.

Ultimately, a multi-faceted approach, potentially employing a primary chromatographic method and a spectroscopic technique for confirmation, will provide the highest level of confidence in the chiral purity of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, ensuring its suitability for its intended downstream applications in research and development.

References

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research. [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. Whitesides Research Group. [Link]

  • Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. PMC. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. [Link]

  • Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor. PMC. [Link]

  • chiral hplc method: Topics by Science.gov. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Agilent Food, Flavor and Fragrances GC Columns. Chrom Tech. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC. [Link]

  • Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Volatiles. ResearchGate. [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, a versatile building block in organic synthesis.[1] By understanding the chemical nature of this compound and adhering to established safety protocols, we can mitigate risks and ensure a safe laboratory environment.

Understanding the Compound: Hazard Profile and Chemical Properties

(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a spirocyclic acetal containing an aldehyde functional group.[1] This unique structure informs its reactivity and, consequently, its hazard profile. While specific toxicity data for this compound is limited, its classification as a skin, eye, and respiratory irritant necessitates careful handling.[2][3]

PropertyInformationSource
Chemical Name (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde[2][3]
CAS Number 78008-36-3[2][3]
Molecular Formula C9H14O3[2][3]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2][3]
Classification Combustible liquid[2][3]
Functional Groups Aldehyde, Spirocyclic Acetal[1]

The aldehyde functional group is of particular concern. Aldehydes, as a class, can be flammable and may form explosive peroxides upon prolonged exposure to air.[4][5] They can also be reactive with a variety of other chemicals.[5][6] The spirocyclic acetal is generally stable but can be hydrolyzed under acidic conditions to reveal the parent aldehyde and diol.[7]

Pre-Disposal Handling and Storage: The First Line of Defense

Proper handling and storage of waste (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is paramount to prevent accidental exposure and environmental contamination.

Step-by-Step Pre-Disposal Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (nitrile or butyl rubber are recommended), and a lab coat.[8]

  • Waste Segregation: Do not mix (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EH&S) department.[9] Incompatible chemicals can react, leading to pressurization, fire, or the release of toxic fumes.[9][10]

  • Waste Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid waste. Plastic containers are often preferred for their durability.[10] The container must be in good condition and have a secure, tight-fitting lid.[11]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde".[11] Include the approximate concentration and any other components in the waste mixture.[11]

  • Storage Location: Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation.[10][11] This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.[12]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.[11]

Disposal Procedures: A Step-by-Step Guide

The disposal of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde must be carried out in accordance with local, state, and federal regulations.[13][14] The following is a general guide; always consult with your institution's EH&S department for specific procedures.

Disposal Workflow:

Disposal Decision-Making Process

Step 1: Waste Collection and Containment

  • Collect all waste containing (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, including neat material, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a designated hazardous waste container.[9][15]

Step 2: Request for Disposal

  • Once the waste container is nearly full (around 90% capacity), submit a chemical waste pickup request to your institution's EH&S department.[11]

Step 3: Professional Disposal

  • Trained EH&S personnel will collect the waste and transport it to a central hazardous waste facility.

  • The ultimate disposal method will be determined by a licensed hazardous waste disposal company in compliance with EPA regulations.[11][13] For organic compounds like (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, high-temperature incineration is a common and effective disposal method.

Important Note: Never dispose of (s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde down the sink or in the regular trash.[9] This can lead to environmental contamination and potential reactions in the drainage system.

Emergency Procedures: Handling Spills and Exposures

Accidents can happen, and being prepared is crucial for a safe response.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Assess the Hazard: For small, manageable spills, and if you are trained to do so, proceed with cleanup.

  • Containment: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the neat chemical.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EH&S department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[16]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[12]

By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The proper disposal of chemical waste is not just a regulatory requirement but a professional obligation to protect ourselves, our colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • International Chemical Safety Cards. (2003, November). ICSC 0009 - ACETALDEHYDE.
  • New Jersey Department of Health. (2016, May). Acetaldehyde - Hazardous Substance Fact Sheet.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde.
  • U.S. Environmental Protection Agency. (2025, April 1). Laws and Regulations Concerning Formaldehyde.
  • Axxence Aromatic GmbH. (2025, February 4). Safety Data Sheet - NATURAL ACETAL.
  • Occupational Safety and Health Administration. 1910.1048 App A - Substance Technical Guidelines for Formalin.
  • Sigma-Aldrich. (R)-1,4-Dioxaspiro 4.5 decane-2-carboxaldehyde.
  • Sigma-Aldrich. (R)-1,4-Dioxaspiro 4.5 decane-2-carboxaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET - Acetal.
  • Chem-Impex. (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde.
  • BenchChem. (2025). Best practices for handling and disposal of trans-4,5-Epoxy-2E,7Z-decadienal.
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.